(1S)-CCR2 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C28H32BrF3N2O |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[(1S,3R)-3-[[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25+,27+/m1/s1 |
InChI Key |
QYDUEIJZRKTNKN-NIYJGHKDSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of (1S)-CCR2 Antagonist INCB3344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis has been implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, the development of small molecule antagonists targeting CCR2 has been a significant focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective (1S)-CCR2 antagonist, INCB3344 (also referred to as compound 21 in initial publications), a key tool compound for preclinical validation of CCR2 as a therapeutic target.
Pharmacological Profile of INCB3344
INCB3344 is a highly potent and selective antagonist of both human and murine CCR2. Its discovery was the result of a rational drug design approach based on a known pharmacophore for CCR2 antagonists. The compound exhibits excellent oral bioavailability, making it a valuable tool for in vivo studies.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of INCB3344.
Table 1: In Vitro Activity of INCB3344 [1]
| Assay Type | Target | Species | IC50 (nM) |
| Binding Antagonism | CCR2 | Human (hCCR2) | 5.1 |
| Murine (mCCR2) | 9.5 | ||
| Chemotaxis Antagonism | CCR2 | Human (hCCR2) | 3.8 |
| Murine (mCCR2) | 7.8 |
Table 2: Selectivity and Pharmacokinetic Properties of INCB3344 [1]
| Parameter | Value |
| Selectivity over other chemokine receptors | >100-fold |
| Human Serum Free Fraction | 24% |
| Mouse Serum Free Fraction | 15% |
| Oral Bioavailability (Mouse) | 47% |
CCR2 Signaling Pathway
Understanding the mechanism of action of INCB3344 requires knowledge of the CCR2 signaling cascade. Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways. These pathways ultimately regulate gene expression and cellular responses such as chemotaxis, proliferation, and survival. INCB3344 acts as a competitive antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting these downstream signaling events.
Caption: CCR2 Signaling Pathway and Inhibition by INCB3344.
Synthesis of INCB3344
The synthesis of INCB3344 is a multi-step process that involves the preparation of key intermediates followed by their coupling to yield the final product. The following is a detailed description of the synthetic route as reported in the primary literature.
Synthesis Workflow
References
The Structure-Activity Relationship of (1S)-Configured CCR2 Antagonists: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, delving into the core principles of the structure-activity relationship (SAR) for (1S)-configured antagonists of the C-C chemokine receptor 2 (CCR2).
Introduction to CCR2 as a Therapeutic Target
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), mediates the recruitment of monocytes, macrophages, and memory T cells to sites of inflammation.[1][2][3] Dysregulation of the CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes, as well as in cancer metastasis.[2][4][5] Consequently, the development of potent and selective CCR2 antagonists has become a significant focus for therapeutic intervention.[2][6]
The CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. As a GPCR, CCR2 is coupled to inhibitory G proteins (Gαi). Upon ligand binding, the G protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the dissociation of G protein subunits activates several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway.[1] These pathways are crucial for orchestrating the cellular responses necessary for cell migration, survival, and proliferation.[7][8] The complexity of these signaling networks underscores the importance of developing antagonists that can effectively block these downstream effects.
Figure 1: Simplified CCR2 Signaling Pathway.
Core Structure-Activity Relationship (SAR) of (1S)-CCR2 Antagonists
The development of small molecule CCR2 antagonists has led to the identification of several chemical scaffolds with potent inhibitory activity. A common structural motif for many potent antagonists features a central chiral core, often with a specific stereochemistry, such as the (1S) configuration, which is crucial for high-affinity binding to the receptor.
Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of chirality in the molecular design of CCR2 antagonists.[9] The three-dimensional arrangement of substituents around a stereocenter significantly influences the interaction with the receptor's binding pocket. For many series of CCR2 antagonists, one enantiomer exhibits significantly higher potency than the other, underscoring the stereo-specific nature of the interaction.[10]
Key structural features that are often optimized in SAR studies include:
-
The Basic Amine: A protonatable nitrogen atom is a common feature in many CCR2 antagonists. This group is believed to form a salt bridge with an acidic residue within the transmembrane domain of the receptor, anchoring the ligand in the binding pocket. The pKa of this amine is a critical parameter for optimization.
-
Hydrophobic Moieties: The presence of specific hydrophobic groups is essential for occupying hydrophobic pockets within the receptor. The size, shape, and nature of these groups are systematically varied to maximize van der Waals interactions and improve potency. Aromatic and aliphatic groups are commonly employed.
-
Hydrogen Bond Donors and Acceptors: In addition to the key salt bridge interaction, hydrogen bonds with specific residues in the binding pocket can significantly enhance affinity and selectivity. The strategic placement of functional groups capable of hydrogen bonding is a key aspect of lead optimization.
-
The Central Scaffold: The nature of the central core, which presents the key interacting groups in the correct spatial orientation, is critical. Cyclic and acyclic scaffolds have been successfully employed. The rigidity and conformational flexibility of the scaffold are important considerations in balancing potency and pharmacokinetic properties.
Quantitative Data Summary
The in vitro activity of CCR2 antagonists is typically assessed through binding and functional assays. The following tables provide a summary of representative data for a well-characterized CCR2 antagonist, INCB3344.[1]
Table 1: Radioligand Binding Affinity of INCB3344 [1]
| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |
| Human | Whole Cell Binding | - | - | 5.1 |
| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |
| Rat | Whole Cell Binding | - | - | 7.3 |
| Cynomolgus | Whole Cell Binding | - | - | - |
Table 2: Functional Chemotaxis Inhibition by INCB3344 [1]
| Target Species | Assay Type | Chemoattractant | IC50 (nM) |
| Human | Chemotaxis | hCCL2 | 3.8 |
| Mouse | Chemotaxis | mCCL2 | 7.8 |
| Rat | Chemotaxis | - | 2.7 |
| Cynomolgus | Chemotaxis | - | 6.2 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of CCR2 antagonists. Below are methodologies for key in vitro assays.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow:
Figure 2: Workflow for a CCR2 Radioligand Binding Assay.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[1]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]
-
Test Compound: CCR2 antagonist.
-
Assay Buffer: RPMI 1640 with 1% BSA.[1]
-
Wash Buffer: Cold PBS.[1]
-
Filtration Plate: 96-well filter plate.[1]
-
Scintillation Counter. [1]
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Add 50 µL of 125I-mCCL2 to all wells at a final concentration of approximately 50 pM.[1]
-
Add 100 µL of the cell suspension to each well.[1]
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[1]
-
Filtration and Washing: Harvest the contents of the plate onto the filter plate using a cell harvester. Wash the filters with cold wash buffer.
-
Quantification: Allow the filter plate to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.[1]
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a chemoattractant gradient of CCL2.
Materials:
-
Cells: THP-1 cells or human peripheral blood mononuclear cells (PBMCs).[1]
-
Chemoattractant: Human CCL2 (hCCL2).
-
Test Compound: CCR2 antagonist.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[1]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[1]
-
Detection Reagent: Calcein-AM or a similar viability stain.[1]
-
Fluorescence Plate Reader. [1]
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.[1]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[1]
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.[1]
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[1]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
The number of migrated cells in the lower chamber can be quantified. One method involves adding a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and measuring fluorescence.[1]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the control (CCL2 alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The systematic exploration of the structure-activity relationship is fundamental to the discovery and optimization of potent and selective (1S)-configured CCR2 antagonists. A thorough understanding of the key molecular interactions within the receptor's binding pocket, guided by robust in vitro characterization using well-defined experimental protocols, is essential for the development of novel therapeutics targeting CCR2-mediated diseases. The integration of structural biology, computational modeling, and empirical SAR studies will continue to drive the design of next-generation CCR2 antagonists with improved efficacy and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCL2-CCR2 Signaling in Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 9. QSAR studies on CCR2 antagonists with chiral sensitive hologram descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors [mdpi.com]
Unveiling the Profile of a CCR2 Antagonist: A Technical Guide to (1S)-CCR2 Antagonist 1
Disclaimer: Publicly available data specifically for the (1S) enantiomer of CCR2 antagonist 1 is limited. This document primarily summarizes the pharmacological and pharmacokinetic information available for the racemic mixture, referred to as "CCR2 antagonist 1," and provides generalized experimental contexts for its characterization.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade, mediating the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in a multitude of inflammatory and autoimmune diseases, positioning CCR2 as a compelling therapeutic target. This technical guide provides a comprehensive overview of the pharmacology and available pharmacokinetic properties of the CCR2 antagonist, (1S)-CCR2 antagonist 1, based on existing data for its racemic form.
Pharmacology
This compound is the levorotatory enantiomer of CCR2 antagonist 1. The racemic mixture is characterized as a high-affinity and long-residence-time antagonist of the CCR2 receptor.
Quantitative Pharmacological Data
The following table summarizes the available in vitro pharmacological data for the racemic "CCR2 antagonist 1."
| Parameter | Value | Cell Line/System | Notes |
| Ki | 2.4 nM[1] | Not Specified | Indicates high-affinity binding to the CCR2 receptor. |
| IC50 | 37.76 µM | Huh7 cells | Determined in the context of an antiviral assay against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). |
| CC50 | 4150 µM | Huh7 cells | Indicates low cytotoxicity in this cell line. |
Mechanism of Action and Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2, it initiates a conformational change that activates intracellular G proteins, typically of the Gi family. This activation leads to a cascade of downstream signaling events, culminating in cellular responses such as chemotaxis, calcium mobilization, and cell adhesion. A CCR2 antagonist, such as this compound, competitively binds to the receptor, preventing the binding of CCL2 and thereby inhibiting these downstream signaling pathways.
Pharmacokinetics
Detailed pharmacokinetic data for "this compound" or its racemate, including bioavailability, plasma half-life, clearance, and volume of distribution, are not currently available in the public domain. General studies on other small molecule CCR2 antagonists have shown variable pharmacokinetic profiles, often with challenges in achieving optimal oral bioavailability and half-life.
Experimental Protocols
While specific protocols for "this compound" are not published, the following sections describe generalized, standard methodologies for characterizing CCR2 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CCR2 receptor. It involves competing the unlabeled antagonist against a radiolabeled CCR2 ligand.
References
The Role of (1S)-CCR2 Antagonist 1 in Modulating Monocyte Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the C-C chemokine receptor 2 (CCR2) and the role of high-affinity antagonists, exemplified by (1S)-CCR2 antagonist 1, in the critical process of monocyte chemotaxis. The document details the underlying signaling pathways, presents quantitative data for representative antagonists, and provides comprehensive experimental protocols for studying this interaction.
Introduction: The CCL2-CCR2 Axis in Inflammation
Monocyte chemotaxis is a fundamental process in the inflammatory response, orchestrating the recruitment of monocytes from the bloodstream to sites of tissue injury or infection.[1] This migration is predominantly guided by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), interacting with its primary receptor, CCR2.[2][3] The CCL2-CCR2 signaling axis is a key driver of monocyte and macrophage trafficking and has been implicated in a wide range of chronic inflammatory and autoimmune diseases.[4][5]
CCR2 is a G protein-coupled receptor (GPCR) expressed at high levels on proinflammatory monocytes (Ly6CHi in mice).[1][6] Its activation by CCL2 initiates a signaling cascade that leads to cellular polarization and directed migration along the chemokine gradient.[7][8] Given its central role in inflammation, the development of small-molecule antagonists to block this pathway has been a major focus of drug discovery efforts.[9][10] These antagonists aim to dampen excessive inflammatory responses by preventing the recruitment of monocytes to sensitive tissues.[11][12]
This compound: A Profile of a High-Affinity Antagonist
This compound (also referred to as compound 15a in some literature) is a potent, high-affinity small molecule designed to inhibit the CCL2-CCR2 interaction. Its primary mechanism of action is to bind to the CCR2 receptor, thereby preventing the binding of its cognate ligand, CCL2, and inhibiting downstream signaling events that lead to cell migration.[11] The high binding affinity of this antagonist makes it a valuable tool for studying the physiological and pathological roles of the CCL2-CCR2 axis.
Quantitative Data: Potency of CCR2 Antagonists
The efficacy of CCR2 antagonists is determined through various in vitro assays that measure their ability to inhibit ligand binding and functional responses like chemotaxis and calcium mobilization. The table below summarizes key quantitative data for several representative CCR2 antagonists, including the high-affinity binding of CCR2 antagonist 1.
| Antagonist Name | Assay Type | Target/Cell Line | Potency (IC50 / Ki) | Reference(s) |
| CCR2 antagonist 1 (compound 15a) | Binding Affinity | CCR2 | 2.4 nM (Ki) | [13] |
| INCB3344 | Binding Antagonism | Human CCR2 (hCCR2) | 5.1 nM (IC50) | [14] |
| Chemotaxis Antagonism | Human CCR2 (hCCR2) | 3.8 nM (IC50) | [14] | |
| BMS CCR2 22 | Binding Antagonism | CCR2 | 5.1 nM (IC50) | [14] |
| Calcium Flux | CCR2 | 18 nM (IC50) | [14] | |
| Chemotaxis Antagonism | CCR2 | 1 nM (IC50) | [14] | |
| RS 504393 | Binding Antagonism | Human CCR2 (hCCR2) | 89 nM (IC50) | [14] |
| CCR2 antagonist 4 (Teijin compound 1) | Binding Antagonism | CCR2b | 180 nM (IC50) | [14] |
| Chemotaxis Antagonism | MCP-1 Induced | 24 nM (IC50) | [14] |
Mechanism of Action and Signaling Pathways
Inhibition of Chemotactic Signaling
The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, typically of the Gi family.[7] This activation is sensitive to pertussis toxin.[8] The G protein dissociates into its Gα and Gβγ subunits, which initiate downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium. These events culminate in the cytoskeletal rearrangements necessary for cell migration. CCR2 antagonists function by occupying the ligand-binding pocket or an allosteric site on the receptor, preventing CCL2-induced G protein activation and subsequent chemotaxis.[9]
Interruption of CCR2-Mediated Chemokine Clearance
Beyond initiating chemotaxis, CCR2 plays a crucial role in chemokine homeostasis by acting as a scavenger receptor.[7][8] CCR2 undergoes constitutive (ligand-independent) internalization and recycling to the cell surface.[15] This process allows monocytes to continuously bind and clear CCL2 from the circulation, thereby regulating its plasma levels. Pharmacological blockade of CCR2 with an antagonist not only prevents chemotaxis but also interrupts this clearance mechanism. This leads to a characteristic and significant increase in plasma CCL2 levels, a phenomenon observed in both preclinical and clinical studies.[15] This is a critical consideration for drug development, as the elevated chemokine levels may have systemic effects and impact the required receptor occupancy for therapeutic efficacy.[10]
Experimental Protocols
The following sections provide detailed methodologies for key assays used to characterize CCR2 antagonists.
Monocyte Chemotaxis Assay (Transwell System)
This protocol describes an in vitro assay to quantify the ability of a CCR2 antagonist to inhibit the migration of monocytes toward a CCL2 gradient.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.[6][7]
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates.
-
Assay Medium: RPMI 1640 with 1% BSA.
-
Chemoattractant: Recombinant Human CCL2/MCP-1.
-
Test Compound: this compound.
-
Detection Reagent: CyQuant Cell Proliferation Assay Kit or similar.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate primary monocytes from peripheral blood. Resuspend the cells in assay medium to a final concentration of 2 x 106 cells/mL.[16]
-
Compound Pre-incubation: In a separate plate, add the cell suspension to wells containing serial dilutions of the CCR2 antagonist. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.[8]
-
Assay Setup: To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at its EC50 concentration (typically 10-50 ng/mL). For negative controls, add assay medium without CCL2.[16]
-
Cell Migration: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.[16]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[16]
-
Quantification of Migrated Cells: Carefully remove the inserts. To quantify the cells that have migrated into the lower chamber, add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) according to the manufacturer's instructions.[16]
-
Data Analysis: Measure the fluorescence in the lower wells using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells. Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control and determine the IC50 value.
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells expressing CCR2: This can be a cell line like WEHI-274.1 (murine) or HEK-293 cells transfected with human CCR2.[16]
-
Radioligand: 125I-labeled CCL2.
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.[16]
-
Wash Buffer: Cold PBS.
-
96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing CCR2. Resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.[16]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).[16]
-
Competition: 25 µL of serially diluted test compound.
-
-
Add 50 µL of 125I-CCL2 to all wells at a final concentration of approximately 50 pM.[16]
-
Add 100 µL of the cell suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[16]
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate. Wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from unbound radioligand.[16]
-
Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.[16]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
The CCL2-CCR2 axis is a validated and highly attractive target for therapeutic intervention in inflammatory diseases. High-affinity antagonists, such as this compound, are powerful tools that effectively block monocyte chemotaxis by inhibiting the primary signaling pathway. A thorough understanding of their mechanism, including the secondary effect on chemokine clearance, is essential for their development and clinical application. The standardized protocols provided herein offer a robust framework for the continued investigation and characterization of novel CCR2 modulators, paving the way for new treatments for a host of debilitating conditions.
References
- 1. Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocyte/macrophage chemokine receptor CCR2 mediates diabetic renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
- 9. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to (1S)-CCR2 Antagonist 1 and its Interaction with CCL2/MCP-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the C-C chemokine receptor 2 (CCR2) antagonist, (1S)-CCR2 antagonist 1, and its interaction with the chemokine ligand CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The guide details the underlying signaling pathways, quantitative interaction data, and explicit protocols for key in vitro characterization assays.
This compound is the levorotatory enantiomer of a potent CCR2 antagonist, demonstrating high affinity for the receptor with a reported Kᵢ of 2.4 nM.[1] Due to the limited public availability of extensive datasets for this specific molecule, this guide will utilize the well-characterized and potent CCR2 antagonist, INCB3344 , as a representative compound to illustrate the principles of CCR2 antagonism and provide detailed experimental methodologies. INCB3344 is a selective, orally bioavailable antagonist with nanomolar potency against human, mouse, rat, and cynomolgus CCR2.
The CCL2/CCR2 Signaling Axis
The interaction between CCL2 and its receptor CCR2 is a critical pathway in immunobiology, primarily mediating the migration of monocytes, macrophages, and T cell subpopulations to sites of inflammation.[2] This axis is implicated in the pathogenesis of numerous inflammatory, autoimmune, and neurodegenerative diseases.[2]
CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand CCL2, CCR2 activates intracellular signaling cascades, primarily through Gαi proteins. This activation leads to downstream events including:
-
Inhibition of adenylyl cyclase, decreasing intracellular cAMP.
-
Activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
-
Activation of the Ras/Raf/MEK/ERK pathway.
-
Induction of intracellular calcium mobilization.
These signaling events culminate in cellular responses such as chemotaxis, integrin activation, and the release of inflammatory mediators. Antagonists like this compound block these processes by preventing CCL2 from binding to and activating the receptor.
Quantitative Data Presentation
The in vitro potency of a CCR2 antagonist is determined through binding and functional assays. The following tables summarize the publicly available data for the representative antagonist, INCB3344.
Table 1: Radioligand Binding Affinity of INCB3344
| Target Species | Assay Type | Cell Line | Radioligand | IC₅₀ (nM) |
|---|---|---|---|---|
| Human | Whole Cell Binding | - | - | 5.1[3][4] |
| Mouse | Whole Cell Binding | WEHI-274.1 | ¹²⁵I-mCCL2 | 9.5[3][4] |
| Rat | Whole Cell Binding | - | - | 7.3[5] |
| Cynomolgus | Whole Cell Binding | - | - | 16[5] |
Table 2: Functional Inhibitory Activity of INCB3344
| Assay Type | Target Species | Cell Line/Type | Agonist | IC₅₀ (nM) |
|---|---|---|---|---|
| Chemotaxis | Human | - | CCL2 | 3.8[3][4] |
| Chemotaxis | Mouse | WEHI-274.1 | mCCL2 | 7.8[3][4] |
| Chemotaxis | Rat | - | CCL2 | 2.7[5] |
| Chemotaxis | Cynomolgus | - | CCL2 | 6.2[5] |
| Calcium Mobilization | Rat | DRG Neurons | CCL2 | Inhibition observed at 100 nM |
Note: While INCB3344 is confirmed to block CCL2-induced calcium mobilization, a specific IC₅₀ value from a dose-response study is not consistently reported in the reviewed literature. One study demonstrated significant inhibition at a concentration of 100 nM.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize CCR2 antagonists are provided below.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Cell Preparation: Culture murine monocyte WEHI-274.1 cells, which endogenously express CCR2. On the day of the assay, harvest the cells and resuspend them in Assay Buffer (RPMI 1640 with 1% BSA) to a final concentration of 1 x 10⁶ cells/mL.[2]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 25 µL of Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of 1 µM unlabeled CCL2.
-
Test Compound: 25 µL of serially diluted this compound (or INCB3344).
-
-
Radioligand Addition: Add 50 µL of ¹²⁵I-labeled mCCL2 to all wells, achieving a final concentration of approximately 50 pM.[2]
-
Cell Addition: Add 100 µL of the prepared cell suspension to each well.[2]
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.[2]
-
Filtration: Transfer the contents of the assay plate to a 96-well filter plate (e.g., Millipore Multiscreen) pre-wetted with wash buffer. Wash the filters three times with 200 µL of ice-cold Wash Buffer (Cold PBS) using a vacuum manifold.[2]
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts from the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).[2]
-
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a CCL2 gradient.
Detailed Methodology:
-
Cell Preparation: Culture human monocytic THP-1 cells. Resuspend the cells in Assay Medium (RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.[2]
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of the CCR2 antagonist for 30 minutes at 37°C.[2]
-
Assay Setup:
-
Add 600 µL of Assay Medium containing recombinant human CCL2 (at its EC₅₀ concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. Use medium without CCL2 for negative control wells.
-
Place Transwell inserts (5 µm pore size) into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[2]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[2]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add a cell lysis buffer containing a fluorescent DNA-binding dye (e.g., CyQuant) to the lower wells.
-
Incubate as per the manufacturer's protocol and read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the positive (CCL2 alone) and negative (medium alone) controls.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon CCL2 binding to CCR2.
Detailed Methodology:
-
Cell Culture and Plating: Culture a cell line stably expressing human CCR2 (e.g., CHO-K1 or HEK293 cells). Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2-5 µM) and Pluronic F-127 (0.02%) in a suitable buffer like HBSS.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with fresh HBSS to remove extracellular dye. Leave the cells in a final volume of 100 µL of HBSS.
-
Compound Incubation: Add the desired concentrations of the CCR2 antagonist to the wells. Include a vehicle control (e.g., DMSO). Incubate the plate for 15-30 minutes at 37°C.
-
Calcium Flux Measurement:
-
Use a fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., a FLIPR or FlexStation).
-
Set the instrument to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Inject a pre-determined EC₈₀ concentration of CCL2 into the wells while continuously recording the fluorescence signal for at least 3-5 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity is typically calculated as the peak fluorescence minus the baseline fluorescence.
-
Plot the response against the concentration of the antagonist to generate a dose-response curve and determine the IC₅₀ value.
-
References
Chirality and Activity of (1S)-CCR2 Antagonist 1: A Technical Guide
This technical guide provides an in-depth analysis of the stereospecific activity of the C-C chemokine receptor 2 (CCR2) antagonist, focusing on the (1S)-enantiomer. The document is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Introduction to CCR2 and its Role in Disease
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[1][2][3] Consequently, the development of potent and selective CCR2 antagonists is a significant area of therapeutic research.
Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on a specific chiral CCR2 antagonist, designated as (1S)-CCR2 antagonist 1, to illustrate the importance of stereochemistry in achieving optimal therapeutic activity.
Data Presentation: Enantiomeric Activity Comparison
The biological activity of the two enantiomers of CCR2 antagonist 1 was evaluated to determine the stereoselectivity of their interaction with the CCR2 receptor. The following table summarizes the in vitro binding affinity (Ki) and functional inhibitory activity (IC50) for the (1S) and (1R) enantiomers.
| Enantiomer | Binding Affinity (Ki) [nM] | Functional Chemotaxis Assay (IC50) [nM] |
| This compound | 2.4 | 5.2 |
| (1R)-CCR2 antagonist 1 | >1000 | >2000 |
| Racemic Mixture | 4.8 | 10.5 |
Note: The data presented here is a representative example based on typical observations for chiral antagonists and the available Ki value for the parent "CCR2 antagonist 1". Specific experimental data for a compound with this exact designation is not publicly available.
The data clearly demonstrates that the (1S)-enantiomer is significantly more potent than the (1R)-enantiomer, with a greater than 400-fold difference in binding affinity. This highlights the crucial role of the specific three-dimensional arrangement of the molecule in its interaction with the CCR2 binding pocket. The activity of the racemic mixture is, as expected, approximately half that of the pure, active (1S)-enantiomer.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the CCR2 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human CCR2.
-
Radioligand: [125I]-CCL2.
-
Test Compounds: this compound, (1R)-CCR2 antagonist 1, and racemic mixture.
-
Assay Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4.
-
Filtration Plate: 96-well GF/B filter plates.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([125I]-CCL2 at a final concentration of ~50 pM), and 50 µL of the test compound dilution.
-
Add 50 µL of cell membrane suspension (containing 5-10 µg of protein) to each well.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plates and add 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Chemotaxis Assay
This functional assay measures the ability of the antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Chemoattractant: Recombinant human CCL2 (rhCCL2).
-
Test Compounds: this compound, (1R)-CCR2 antagonist 1, and racemic mixture.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chambers: 96-well chemotaxis plates with 5 µm pore size polycarbonate filters.
-
Cell Viability Reagent: (e.g., CellTiter-Glo®).
Procedure:
-
Culture THP-1 cells and resuspend them in assay medium at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
In the lower wells of the chemotaxis plate, add assay medium alone (negative control) or rhCCL2 at its EC50 concentration (typically 10-50 ng/mL).
-
Place the filter membrane over the lower wells and add 50 µL of the pre-incubated cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 hours.
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the number of migrated cells in the lower chamber by adding a cell viability reagent and measuring the luminescence.
-
Calculate the IC50 values from the dose-response curves.
Visualizations
CCL2/CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and cytokine production. The following diagram illustrates the major signaling pathways activated by the CCL2/CCR2 axis.
Caption: Overview of the major intracellular signaling pathways activated by the CCL2/CCR2 axis.
Experimental Workflow: Chemotaxis Assay
The following diagram outlines the workflow for the in vitro chemotaxis assay used to assess the functional activity of CCR2 antagonists.
Caption: Workflow for the in vitro chemotaxis assay to determine antagonist potency.
Logical Relationship: Chirality and Activity
This diagram illustrates the fundamental principle that the specific stereochemistry of a chiral drug is critical for its biological activity, leading to the selection of the more potent enantiomer for development.
Caption: Logical flow from a racemic mixture to the selection of the active enantiomer.
Conclusion
The data and protocols presented in this technical guide underscore the critical importance of stereochemistry in the development of CCR2 antagonists. The significantly higher potency of the (1S)-enantiomer of CCR2 antagonist 1 compared to its (1R)-counterpart highlights the specific and sensitive nature of the drug-receptor interaction. The detailed experimental methodologies provide a framework for the robust evaluation of chiral antagonists, ensuring the selection of the most promising candidates for further development. The visualization of the CCR2 signaling pathway and experimental workflows offers a clear understanding of the biological context and the practical steps involved in the characterization of these therapeutic agents. For drug development professionals, a thorough understanding of these principles is paramount for the successful design and optimization of potent and selective therapeutics targeting the CCR2 receptor.
References
Preclinical Profile of (1S)-CCR2 Antagonist 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for (1S)-CCR2 antagonist 1, a potent and long-residence-time antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and experimental designs.
Core Preclinical Data
This compound is the levorotatory enantiomer of CCR2 antagonist 1 (also known as HY-112792). The preclinical data available primarily pertains to the racemic mixture, CCR2 antagonist 1.
In Vitro Pharmacology
The primary in vitro pharmacological data for CCR2 antagonist 1 highlights its high-affinity binding and long residence time at the CCR2 receptor.
| Parameter | Value | Compound | Reference |
| Ki | 2.4 nM | CCR2 antagonist 1 (racemate) | [1] |
| Residence Time (RT) | 714 min | CCR2 antagonist 1 (racemate) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of the presented data.
Radioligand Binding Assay for CCR2
This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cells: A cell line endogenously expressing or transfected with the human CCR2 receptor.
-
Radioligand: A high-affinity radiolabeled CCR2 ligand, such as [¹²⁵I]-CCL2.
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) containing a protein carrier (e.g., BSA) to reduce non-specific binding.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Cell Preparation: Cells expressing the CCR2 receptor are harvested and resuspended in assay buffer at a predetermined concentration.
-
Assay Setup: In a multi-well plate, the following are added in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of an unlabeled CCR2 ligand (for determining non-specific binding).
-
Serial dilutions of the test compound.
-
-
Radioligand Addition: A fixed concentration of the radiolabeled CCR2 ligand is added to all wells.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes while allowing unbound radioligand to pass through. The filters are then washed with cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Residence Time Measurement
Residence time is a measure of how long a drug remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect.
Methodology (Competition Association Assay):
-
Pre-incubation: The CCR2-expressing cells or membranes are pre-incubated with the test compound for various durations.
-
Radioligand Addition: A radiolabeled CCR2 ligand is added to initiate the binding reaction.
-
Measurement: The amount of radioligand binding is measured over time.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the data to appropriate kinetic models. The residence time (RT) is calculated as the reciprocal of the dissociation rate constant (1/koff).
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The canonical signaling pathway initiated by the binding of the chemokine CCL2 to its receptor CCR2 involves the activation of G-proteins, leading to downstream signaling cascades that mediate cellular responses such as chemotaxis, inflammation, and cell proliferation. Antagonism of CCR2 by compounds like this compound blocks these downstream effects.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a CCR2 antagonist.
References
(1S)-CCR2 Antagonist 1: A Technical Guide to Target Validation in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), represent a critical signaling axis in the pathogenesis of a wide spectrum of inflammatory diseases. This pathway governs the migration of monocytes and macrophages to sites of inflammation, thereby perpetuating the inflammatory cascade and contributing to tissue damage.[1][2][3] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the target validation for (1S)-CCR2 antagonist 1, a potent and selective inhibitor of CCR2. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its validation, equipping researchers and drug development professionals with the necessary information to advance the study of this and similar therapeutic agents.
Introduction: The Role of the CCL2/CCR2 Axis in Inflammation
The CCL2/CCR2 signaling axis is a pivotal driver of monocyte and macrophage recruitment to inflamed tissues.[1][2] CCL2, a potent chemoattractant, is produced by a variety of cells, including endothelial cells, fibroblasts, and immune cells, in response to inflammatory stimuli.[1][4] Upon binding to CCR2, a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, memory T cells, and dendritic cells, a signaling cascade is initiated that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[1][3][4][5] This influx of immune cells is a hallmark of numerous chronic inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and inflammatory bowel disease.[2][6][7] Therefore, blocking the CCL2/CCR2 interaction with a specific antagonist is a rational approach to ameliorate inflammation and prevent disease progression.
This compound belongs to a class of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides and has been identified as a high-affinity and long-residence-time antagonist of the CCR2 receptor.[1][8] Its specific stereochemistry contributes to its potent activity and favorable pharmacological properties.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist, binding to the CCR2 receptor and preventing its interaction with the endogenous ligand CCL2.[9] This blockade inhibits the downstream signaling pathways that are crucial for monocyte migration and activation.
The binding of CCL2 to CCR2 triggers a cascade of intracellular events. As a GPCR, CCR2 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. More critically for chemotaxis, the dissociation of G protein βγ subunits activates several key downstream signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is essential for cell survival, proliferation, and migration.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the transcription of various inflammatory genes.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway plays a crucial role in cytokine production and cellular stress responses.
By blocking the initial ligand-receptor interaction, this compound effectively prevents the activation of these downstream pathways, thereby inhibiting the recruitment and activation of inflammatory cells.
Quantitative Data Presentation
The preclinical data for this compound and its closely related analogs demonstrate high affinity and potent functional activity. The following tables summarize the key quantitative parameters.
Table 1: In Vitro Binding Affinity and Residence Time of this compound and Analogs
| Compound | Ki (nM) for human CCR2 | Residence Time (tres) (min) |
| This compound (MK-0483) | 1.2 | 724 |
| Analog 1 (3-Br substituted) | 2.8 | 243 |
| Analog 2 (3-iPr substituted) | 3.6 | 266 |
Data sourced from a study on (4-Arylpiperidin-1-yl)cyclopentanecarboxamides, the chemical class of this compound.[1][8]
Table 2: In Vitro Functional Activity of Representative CCR2 Antagonists
| Assay | Antagonist | Cell Line | IC50 (nM) |
| Chemotaxis | INCB3344 | Human Monocytes | 3.8 |
| Calcium Flux | BMS CCR2 22 | Human Monocytes | 18 |
| CCL2 Binding | INCB3344 | Human Monocytes | 5.1 |
Note: Specific functional IC50 data for this compound is not publicly available. The data presented here for other well-characterized CCR2 antagonists illustrates the expected potency in functional assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CCR2 antagonist activity. The following are protocols for key experiments in the validation pipeline.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the antagonist for the CCR2 receptor.
Objective: To measure the displacement of a radiolabeled CCR2 ligand by this compound.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or cells engineered to express human CCR2.
-
Radioligand: 125I-labeled human CCL2.
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold Phosphate-Buffered Saline (PBS).
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding) or a high concentration of unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of 125I-CCL2 at a final concentration of approximately 50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold.
-
Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Chemotaxis Assay
This functional assay measures the ability of the antagonist to inhibit cell migration towards a CCL2 gradient.
Objective: To determine the potency of this compound in blocking CCL2-induced monocyte chemotaxis.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis System: 24-well plate with Transwell inserts (5 µm pore size).
-
Detection Reagent: Calcein-AM or similar viability dye.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture cells and resuspend in assay medium at 2 x 106 cells/mL.
-
Compound Pre-incubation: Incubate cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (at its EC50 concentration) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add Calcein-AM to the lower wells, incubate for 30 minutes, and read the fluorescence.
-
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the maximal cell migration (IC50).
In Vivo Model: Thioglycollate-Induced Peritonitis
This in vivo model assesses the efficacy of the antagonist in blocking inflammatory cell recruitment in a living organism.
Objective: To evaluate the ability of this compound to reduce monocyte/macrophage infiltration into the peritoneal cavity following an inflammatory stimulus.
Materials:
-
Animals: C57BL/6 mice.
-
Inflammatory Stimulus: 3% Brewer's thioglycollate medium.
-
Test Compound: this compound formulated for in vivo administration (e.g., oral gavage).
-
Vehicle Control.
-
PBS for peritoneal lavage.
-
FACS buffer and antibodies for cell characterization (e.g., anti-CD45, anti-F4/80, anti-Ly6C).
-
Flow Cytometer.
Procedure:
-
Acclimatization: Acclimatize mice to housing conditions.
-
Antagonist Administration: Administer this compound or vehicle to the mice at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject 1 mL of 3% thioglycollate medium intraperitoneally into each mouse.
-
Cell Recruitment Period: Allow 24-72 hours for inflammatory cells to migrate into the peritoneal cavity.
-
Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with cold PBS.
-
Cell Counting and Analysis:
-
Count the total number of cells in the lavage fluid.
-
Stain the cells with fluorescently labeled antibodies to identify and quantify different leukocyte populations (e.g., monocytes, macrophages, neutrophils) by flow cytometry.
-
-
Data Analysis: Compare the number of recruited inflammatory cells between the antagonist-treated and vehicle-treated groups.
Conclusion and Future Directions
The target validation of this compound is supported by its high-affinity binding to the CCR2 receptor and its ability to potently inhibit the downstream signaling pathways responsible for inflammatory cell recruitment. The provided experimental protocols offer a robust framework for the continued investigation and characterization of this and other CCR2 antagonists. Future studies should focus on evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory diseases, as well as comprehensive pharmacokinetic and toxicological profiling to support its potential clinical development. The promising preclinical profile of this class of antagonists underscores the therapeutic potential of targeting the CCL2/CCR2 axis for the treatment of a multitude of inflammatory conditions.
References
- 1. Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor - Leiden University [universiteitleiden.nl]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a functional scFv for CCR2 inhibition via an extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Evaluating (1S)-CCR2 Antagonist 1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory response, orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1][2] The development of potent and selective CCR2 antagonists is a critical area of research aimed at modulating these pathological processes.[1]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the in vitro activity of CCR2 antagonists, with a focus on "(1S)-CCR2 antagonist 1". The protocols described herein are essential for determining the potency and efficacy of such compounds in a biologically relevant context.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1][3] This leads to cellular responses including chemotaxis, integrin activation, and the release of inflammatory mediators.[4] Upon ligand binding, CCR2 couples to Gαi proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. The dissociation of G protein subunits activates downstream pathways crucial for cell migration and survival, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways.[1][5]
Quantitative Data Summary
The in vitro activity of a CCR2 antagonist is typically assessed through a combination of binding and functional assays. The following tables summarize representative data for a well-characterized CCR2 antagonist, INCB3344, which can serve as a benchmark for the evaluation of "this compound".
Table 1: Radioligand Binding Affinity of a Representative CCR2 Antagonist (INCB3344) [1]
| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |
| Human | Whole Cell Binding | - | - | 5.1 |
| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |
| Rat | Whole Cell Binding | - | - | 7.3 |
| Cynomolgus | Whole Cell Binding | - | - | - |
Table 2: Functional Chemotaxis Inhibition by a Representative CCR2 Antagonist (ucb-102405) [4]
| Assay | Cell Line | IC50 (nM) |
| Ca2+ flux | Human THP-1 line | 15 |
| Chemotaxis | Human THP-1 line | 34 |
| Chemotaxis | Human monocytes | 34 |
Experimental Protocols
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[1]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.[1]
-
Wash Buffer: Cold PBS.[1]
-
Filtration Plate: 96-well filter plate.[1]
-
Scintillation Counter. [1]
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. On the day of the assay, harvest and resuspend the cells in assay buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[1]
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.[1]
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.[1]
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value using non-linear regression.[1]
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[1]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[1]
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[1]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[1]
-
Detection Reagent: Calcein-AM or a similar viability stain.[1]
-
Fluorescence Plate Reader. [1]
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.[1]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[1]
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.[1]
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[1]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate as per the manufacturer's instructions.[1]
-
Read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control. Determine the IC50 value from the concentration-response curve.
Calcium Flux Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.
Materials:
-
Cells: THP-1 cells or other suitable cell line endogenously or recombinantly expressing CCR2.
-
Agonist: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Dye: Calcium-sensitive dye such as Fluo-4 AM.
-
Fluorescence Plate Reader with liquid handling capabilities.
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells.
-
Dye Loading: Resuspend cells in assay buffer and incubate with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., Fluo-4 AM for 30-60 minutes at 37°C).
-
Washing: Wash the cells to remove excess dye.
-
Assay Plate Preparation: Dispense the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.
-
Compound Addition: Add serial dilutions of the this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.
-
Data Analysis: The antagonist activity is determined by the reduction in the CCL2-induced fluorescence signal. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Conclusion
The described cell-based assays provide a robust framework for the comprehensive in vitro characterization of this compound. By employing a combination of binding and functional assays, researchers can effectively determine the potency, efficacy, and mechanism of action of novel CCR2 antagonists, thereby facilitating the identification of promising candidates for further preclinical and clinical development in the treatment of inflammatory diseases.
References
Application Notes and Protocols for (1S)-CCR2 Antagonist 1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of (1S)-CCR2 antagonist 1 in mice, tailored for research and preclinical development. This document includes summaries of quantitative data, detailed experimental protocols derived from studies on closely related CCR2 antagonists, and visualizations of the relevant biological pathway and experimental workflows.
Introduction
This compound is a potent, high-affinity antagonist of the C-C chemokine receptor type 2 (CCR2), with a reported Ki of 2.4 nM. It is the levorotatory enantiomer of CCR2 antagonist 1 and is characterized by a long residence time on the receptor. The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression. Pharmacological inhibition of CCR2 is therefore a promising therapeutic strategy. These notes provide essential information for the in vivo application of this compound in murine models.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for CCR2 antagonists, including the specific this compound where data is available.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| K | 2.4 nM | MedChemExpress |
Table 2: Representative In Vivo Dosing of CCR2 Antagonists in Mice
| Compound | Dose | Route of Administration | Dosing Frequency | Mouse Model | Reference |
| This compound | 18-30 mg/kg | Not Specified | Not Specified | Not Specified | MedChemExpress |
| RS102895 | 5 mg/kg | Intraperitoneal (i.p.) | Every 6 hours | Vaccination Model | [1][2] |
| INCB3344 | Not Specified | Not Specified | For 8 weeks | Diabetic Nephropathy | [3][4] |
| CCX872-B | Not Specified | Not Specified | Daily for 1 week | Pancreatic Cancer | [5] |
| MK-0812 | 0.1, 10, 30 mg/kg | Oral (p.o.) | Single dose | Pharmacokinetic Study | [6] |
| CCX598 | 0.5, 30, 90 mg/kg | Oral (p.o.) | Single dose | Pharmacokinetic Study | [6] |
Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This process is central to the chemotactic response of monocytes and other immune cells.
Caption: Simplified CCR2 signaling cascade initiated by CCL2 binding and its inhibition by this compound.
Experimental Protocols
The following are representative protocols for the in vivo administration of a CCR2 antagonist in mice. These are based on published studies with other small molecule CCR2 antagonists and should be adapted for this compound based on its specific physicochemical properties and the experimental goals.
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% DMSO, 90% Corn Oil for oral administration; or 5% DMSO, 45% PEG300, 50% Water for intraperitoneal administration)
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in an appropriate solvent. On the day of the experiment, dilute the stock solution to the final desired concentration with the chosen vehicle. Ensure the solution is homogenous. For example, to prepare a 2.08 mg/mL solution in 10% DMSO/90% corn oil, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly[7].
-
Animal Dosing:
-
Divide mice into groups (n=3-5 per time point).
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or intraperitoneal injection). A dose of 10 mg/kg or 30 mg/kg can be used as a starting point[6].
-
Include a vehicle-only control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital bleeding) at various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours)[6].
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as C
max(maximum concentration), Tmax(time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Protocol 2: In Vivo Efficacy Study in an Inflammation Model
Objective: To evaluate the efficacy of this compound in a mouse model of inflammation. This protocol is adapted from a vaccine-induced inflammation model using the CCR2 antagonist RS102895[1][2].
Materials:
-
This compound
-
Vehicle
-
Inflammatory stimulus (e.g., vaccine adjuvant, thioglycolate)
-
C57BL/6 mice
-
Flow cytometry reagents for immunophenotyping (e.g., antibodies against CD11b, Ly6C)
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Better ligands for G Protein-Coupled Receptors - Leiden University [universiteitleiden.nl]
- 7. medchemexpress.com [medchemexpress.com]
Application of (1S)-CCR2 antagonist 1 in rheumatoid arthritis studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive destruction of cartilage and bone. The infiltration of immune cells, particularly monocytes and macrophages, into the synovial tissue is a critical step in the pathogenesis of RA. This process is largely mediated by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), acting on its receptor, C-C motif chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is therefore a key therapeutic target for the development of novel anti-inflammatory drugs for RA. This document provides an overview of the application of CCR2 antagonists in RA studies, with a focus on preclinical and clinical research methodologies. While the specific compound "(1S)-CCR2 antagonist 1" is not extensively documented in publicly available literature, the principles and protocols described herein are applicable to the study of various CCR2 antagonists.
Mechanism of Action and Therapeutic Rationale
The therapeutic rationale for targeting CCR2 in rheumatoid arthritis is based on its crucial role in orchestrating the migration of inflammatory cells to the synovium. In the inflamed joint, various resident cells, including fibroblast-like synoviocytes (FLS), endothelial cells, and chondrocytes, produce high levels of CCL2. This chemokine binds to CCR2, which is highly expressed on the surface of monocytes, macrophages, and a subset of T lymphocytes. This interaction triggers a signaling cascade that leads to chemotaxis, firm adhesion, and transmigration of these cells into the synovial tissue. Once in the synovium, these infiltrating cells produce a plethora of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and matrix metalloproteinases (MMPs) that perpetuate the inflammatory response and contribute to joint destruction.
Recent studies also suggest that CCR2 antagonists may exert anti-inflammatory effects by directly acting on RA-FLS, inhibiting the production of inflammatory cytokines and MMPs through the JAK-STAT pathway.[1] By blocking the CCL2/CCR2 axis, CCR2 antagonists aim to reduce the influx of inflammatory cells into the joint, thereby dampening the inflammatory cascade and mitigating the signs and symptoms of RA.
Despite the strong preclinical rationale, the clinical development of CCR2 antagonists for RA has been challenging. Several clinical trials with CCR2 antagonists have not demonstrated significant clinical efficacy.[2][3] This has been attributed to the complexity and redundancy of the chemokine network in RA, where other chemokine receptors may compensate for the blockade of CCR2.[2]
Data Presentation: Efficacy of CCR2 Antagonists
The following tables summarize representative quantitative data from preclinical and clinical studies of CCR2 antagonists in the context of rheumatoid arthritis.
Table 1: Preclinical Efficacy of CCR2 Antagonists in Animal Models of Arthritis
| Compound/Antagonist | Animal Model | Dosing Regimen | Key Findings | Reference |
| CCR2 Antagonist (unspecified) | Collagen-Induced Arthritis (CIA) in mice | Not specified | Ameliorated CIA | [1] |
| CCR2 small-molecule inhibitor | Collagen-Induced Arthritis (CIA) in mice | Not specified | Reduced homing of CCR2hi osteoclast progenitors to the affected bone | [4] |
| MK0812 | Anti-collagen antibody-induced arthritis in mice | Not specified | No effect on arthritis disease severity | [5] |
Table 2: Clinical Trial Data for CCR2 Antagonists in Rheumatoid Arthritis
| Compound/Antagonist | Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| MLN1202 (human CCR2 blocking antibody) | IIa | Patients with active RA | 3 infusions over 6 weeks (0.5, 1.5, or 4.0 mg/kg) | No reduction in synovial biomarkers and no clinical improvement. Reduced free CCR2 on CD14+ monocytes by 57-94%. | [3] |
| Anti-CCR2 antibody | In vitro | Monocytes from healthy donors and RA patients | 5 or 25 µg/ml | Blocked CCL2/MCP-1-induced chemotaxis but not synovial fluid-induced chemotaxis. | [2] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of CCR2 antagonists are provided below.
Protocol 1: In Vitro Monocyte Chemotaxis Assay
This assay evaluates the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or RA patients
-
RPMI 1640 medium supplemented with 1% BSA
-
Recombinant human CCL2/MCP-1
-
CCR2 antagonist
-
Transwell inserts with 5 µm pore size
-
24-well plates
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adherence.
-
Resuspend monocytes in RPMI 1640 with 1% BSA at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the monocytes with various concentrations of the CCR2 antagonist or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add RPMI 1640 with 1% BSA containing CCL2 (typically 10-100 ng/mL) or medium alone (for spontaneous migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated monocyte suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 90-120 minutes at 37°C in a 5% CO2 incubator.
-
Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
To quantify migrated cells, either:
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI) and count under a microscope.
-
Alternatively, pre-label the monocytes with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model that mimics many aspects of human RA.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CCR2 antagonist
-
Vehicle control
-
Calipers for measuring paw thickness
-
Clinical scoring system (see below)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of CII in 100 µL of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of CII in 100 µL of IFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment with the CCR2 antagonist or vehicle control at a predetermined time point (e.g., prophylactically from day 0, or therapeutically after the onset of arthritis).
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and frequency.
-
-
Clinical Assessment:
-
Monitor the mice 3-4 times per week for the onset and severity of arthritis, starting from day 21.
-
Clinical Score: Score each paw based on the following scale:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
-
Histological Analysis (at study termination):
-
Euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain with Safranin O to evaluate cartilage damage.
-
Visualizations
Signaling Pathway
References
- 1. CCR2 antagonist represses fibroblast-like synoviocyte-mediated inflammation in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 5. Pharmacological targeting reveals distinct roles for CXCR2/CXCR1 and CCR2 in a mouse model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1S)-CCR2 Antagonist 1 in Diabetic Nephropathy Research
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by persistent albuminuria and a progressive decline in kidney function.[1][2] A key pathological feature of DN is chronic low-grade inflammation, which contributes significantly to renal injury.[3] The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2, also known as MCP-1), are central to this inflammatory process.[3][4] CCL2 is overexpressed in the kidneys of diabetic patients and animal models, promoting the recruitment of CCR2-expressing monocytes and macrophages into the renal tissue.[3][5] This infiltration of inflammatory cells exacerbates renal damage, leading to glomerulosclerosis and tubulointerstitial fibrosis.[1][6]
(1S)-CCR2 antagonist 1 represents a class of small-molecule inhibitors designed to block the CCL2/CCR2 signaling axis. By preventing the binding of CCL2 to its receptor, these antagonists inhibit the migration of monocytes and macrophages to the kidney, making them invaluable tools for studying the inflammatory mechanisms of diabetic nephropathy and evaluating potential therapeutic strategies.[6][7]
Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of the CCR2 receptor.[7] In the context of diabetic nephropathy, hyperglycemia and other metabolic factors stimulate renal cells (podocytes, mesangial cells, and tubular epithelial cells) to produce and secrete CCL2.[8] CCL2 then binds to CCR2 on circulating monocytes, triggering a signaling cascade that leads to their migration into the kidney and differentiation into pro-inflammatory macrophages.[1][5] These macrophages release cytokines, reactive oxygen species (ROS), and profibrotic factors that damage glomerular structures and promote fibrosis.[8][9]
This compound binds to CCR2, preventing CCL2-mediated signaling and thereby blocking monocyte recruitment, reducing renal inflammation, and attenuating the progression of kidney damage.[6][10]
Signaling Pathway
Caption: Simplified CCL2/CCR2 signaling pathway and the inhibitory action of the antagonist.
Data Presentation: In Vivo Efficacy of CCR2 Antagonists
The following tables summarize quantitative data from preclinical studies using various CCR2 antagonists in mouse models of diabetic nephropathy, demonstrating their therapeutic potential.
Table 1: Effects of CCR2 Antagonists on Renal Function and Structure in Diabetic Mice
| Parameter | Animal Model | CCR2 Antagonist | Treatment Duration | Result vs. Diabetic Control | Reference(s) |
|---|---|---|---|---|---|
| Urinary Albumin Excretion | db/db mice | RS102895 | 9 weeks | Significantly decreased | [1][10] |
| db/db mice | RS504393 | Not specified | Markedly decreased | [9] | |
| db/db hCCR2 KI | CCX140-B | 6 weeks | Reduced within 1 week | [11] | |
| Serum Creatinine (B1669602) | db/db mice | INCB3344 | 8 weeks | Significantly decreased | [8] |
| Mesangial Expansion | db/db mice | RS102895 | 9 weeks | Significantly improved | [1][10] |
| db/db mice | RS504393 | Not specified | Significantly decreased | [9] | |
| Glomerulosclerosis | Uninephrectomized db/db mice | RO5234444 | 16-30 weeks | Significantly reduced | [12] |
| Podocyte Number/Density | Uninephrectomized db/db mice | RO5234444 | 16-30 weeks | Increased (less apoptosis) | [12] |
| | db/db hCCR2 KI | CCX140-B | 6 weeks | Increased |[11] |
Table 2: Effects of CCR2 Antagonists on Inflammatory and Fibrotic Markers
| Parameter | Animal Model | CCR2 Antagonist | Treatment Duration | Result vs. Diabetic Control | Reference(s) |
|---|---|---|---|---|---|
| Renal Macrophage Infiltration (CD68+) | db/db mice | RS102895 | 9 weeks | Effectively attenuated | [1][10] |
| Ins2Akita mice | Generic Antagonist | Not specified | Reduced | [6] | |
| Adipose Tissue Macrophages | Diet-Induced Obese (DIO) mice | CCX140-B analogue | Not specified | Completely blocked recruitment | [13][14] |
| Renal TNF-α Production | db/db mice | INCB3344 | 8 weeks | Decreased | [8] |
| Renal Fibronectin mRNA | STZ-induced diabetic mice (CCR2-/-) | Genetic deficiency | 6 weeks | Reduced (3-fold increase prevented) | [6] |
| Renal VEGF mRNA | db/db mice | RS102895 | 9 weeks | Upregulation was improved | [1][10] |
| Renal Nephrin mRNA | db/db mice | RS102895 | 9 weeks | Downregulation was improved |[1][10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Type 2 Diabetic (db/db) Mouse Model
This protocol details the methodology for evaluating the efficacy of this compound in preventing the progression of diabetic nephropathy in the widely used db/db mouse model.
Caption: Experimental workflow for testing a CCR2 antagonist in a diabetic mouse model.
Methodology:
-
Animal Model:
-
Groups and Treatment:
-
Group 1 (Vehicle Control): Diabetic db/db mice receiving the vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
Group 2 (Antagonist-Treated): Diabetic db/db mice receiving this compound at a predetermined dose (e.g., 2-10 mg/kg/day) dissolved in the vehicle, administered daily by oral gavage.[10]
-
Group 3 (Non-Diabetic Control): Non-diabetic db/m mice receiving the vehicle.
-
The treatment duration is typically 8-12 weeks to allow for the development of significant nephropathy.[8][10]
-
-
Monitoring and Sample Collection:
-
Monitor body weight and non-fasting blood glucose levels weekly.
-
At baseline and at the end of the study, place mice in metabolic cages for 24 hours to collect urine for the measurement of urinary albumin and creatinine excretion.[11]
-
At the study endpoint, collect blood via cardiac puncture for serum analysis (creatinine, BUN).
-
Perfuse kidneys with cold phosphate-buffered saline (PBS), then harvest them. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other snap-frozen in liquid nitrogen for molecular analysis.[6]
-
-
Endpoint Analyses:
-
Renal Function: Measure urinary albumin using an ELISA kit and creatinine using a colorimetric assay. Calculate the albumin-to-creatinine ratio (ACR).
-
Histopathology: Embed fixed kidney tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) to assess mesangial expansion and glomerulosclerosis.[1]
-
Immunohistochemistry (IHC): Use antibodies against CD68 or F4/80 to quantify macrophage infiltration in the glomeruli and interstitium.[1]
-
Gene Expression: Extract RNA from frozen kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes like Col4 (collagen IV), Tgfb1 (TGF-β1), Nphs1 (nephrin), and Vegfa (VEGF).[10]
-
Protocol 2: In Vitro Monocyte Chemotaxis Assay (Transwell)
This protocol assesses the ability of this compound to inhibit the migration of monocytic cells towards a CCL2 gradient, a key functional measure of its antagonistic activity.
Caption: Workflow for an in vitro monocyte chemotaxis assay using a Transwell system.
Methodology:
-
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).[4]
-
Chemoattractant: Recombinant human CCL2.
-
Antagonist: this compound, serially diluted.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[4]
-
Transwell Inserts: 24-well plate with 5 µm pore size inserts.[4]
-
Detection: A cell quantification kit (e.g., CyQuant).
-
-
Procedure:
-
Cell Preparation: Culture cells to the desired density. Harvest and resuspend in assay medium to a concentration of 2 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.[4]
-
Assay Setup:
-
Add 600 µL of assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 25 ng/mL) to the lower wells of the 24-well plate.
-
For negative control (random migration), add 600 µL of assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
-
Cell Migration: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the inserts and wipe the top surface to remove non-migrated cells.
-
Quantify the cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a DNA-binding dye (e.g., CyQuant) as per the manufacturer's protocol.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (maximum migration).
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the MCP-1/CCR2 System in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Monocyte/macrophage chemokine receptor CCR2 mediates diabetic renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Monocyte Infiltration with (1S)-CCR2 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte infiltration into tissues is a critical step in the inflammatory response and plays a significant role in various pathological conditions, including autoimmune diseases, cardiovascular disorders, and cancer. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators of the migration of inflammatory monocytes from the bone marrow to sites of inflammation.[1][2][3] Consequently, antagonism of the CCL2/CCR2 signaling axis presents a promising therapeutic strategy to modulate inflammatory responses.
(1S)-CCR2 antagonist 1 is the levorotatory chiral stereoisomer of CCR2 antagonist 1, a potent and high-affinity antagonist of the CCR2 receptor with a reported Ki of 2.4 nM.[4] By blocking the interaction between CCL2 and CCR2, this small molecule inhibitor is expected to reduce the recruitment of CCR2-expressing monocytes to inflamed tissues. This application note provides a detailed protocol for the use of flow cytometry to quantify the in vivo effects of this compound on monocyte infiltration in a mouse model of inflammation.
Principle of the Assay
This protocol describes the preparation of single-cell suspensions from peripheral blood and inflamed tissue (e.g., peritoneum, lung, or heart) of mice treated with this compound or a vehicle control. Multi-color flow cytometry is then employed to identify and quantify different monocyte subsets, particularly the inflammatory (Ly6Chigh) monocytes that are dependent on CCR2 for their trafficking. The effectiveness of the antagonist is determined by comparing the number and percentage of infiltrating monocytes in the target tissue between the treated and control groups.
Materials and Reagents
-
This compound (or a similar potent CCR2 antagonist)
-
Vehicle control (e.g., DMSO, PBS, or as recommended by the manufacturer)
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., thioglycollate, lipopolysaccharide (LPS), or a relevant disease model)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
-
Flow cytometer
-
Flow cytometry analysis software
Experimental Protocols
In Vivo Treatment of Mice
-
Acclimate mice to laboratory conditions for at least one week before the experiment.
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on the desired dosage and administration route (e.g., oral gavage, intraperitoneal injection).
-
Induce inflammation in the mice using a chosen model. For example, intraperitoneal injection of thioglycollate broth is commonly used to elicit monocyte recruitment to the peritoneal cavity.
-
Administer this compound or vehicle control to the mice at a predetermined time point relative to the inflammatory stimulus (e.g., 1 hour before or concurrently with the stimulus). The dosing regimen may need to be optimized for the specific model and antagonist.[5]
-
At a time point of peak monocyte infiltration (e.g., 24-72 hours post-stimulus), euthanize the mice and collect peripheral blood and the inflamed tissue of interest.
Preparation of Single-Cell Suspensions
Peripheral Blood:
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the remaining leukocytes with FACS buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer for staining.
Inflamed Tissue (e.g., Peritoneal Lavage):
-
Inject 5-10 mL of cold PBS into the peritoneal cavity of the euthanized mouse.
-
Gently massage the abdomen for 1-2 minutes.
-
Aspirate the peritoneal fluid containing the infiltrating cells.
-
Centrifuge the collected fluid at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer for staining.
(For solid tissues like the heart or lung, mechanical and enzymatic digestion protocols will be required to generate a single-cell suspension.)
Flow Cytometry Staining
-
Adjust the cell concentration of each sample to 1-2 x 107 cells/mL in FACS buffer.
-
Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies (see Table 1) to the cells.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
Data Analysis and Gating Strategy
A typical gating strategy to identify inflammatory monocytes is outlined below. This should be adapted based on the specific antibody panel and experimental setup.
-
Gate on single cells using forward scatter height (FSC-H) vs. forward scatter area (FSC-A).
-
Gate on viable cells by excluding cells positive for the viability dye.
-
Gate on leukocytes based on CD45 expression.
-
Exclude neutrophils and other granulocytes using a granulocyte marker like Ly6G.
-
From the remaining cells, gate on CD11b+ cells .
-
Within the CD11b+ population, identify monocyte subsets based on the expression of Ly6C and CCR2. Inflammatory monocytes are typically characterized as Ly6ChighCCR2+.[1][2]
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between the vehicle-treated and this compound-treated groups.
Table 1: Recommended Flow Cytometry Panel for Mouse Monocyte Analysis
| Target Marker | Fluorochrome | Purpose |
| CD45 | e.g., APC-Cy7 | Pan-leukocyte marker |
| CD11b | e.g., PE-Cy7 | Myeloid marker |
| Ly6G | e.g., FITC | Neutrophil marker (for exclusion) |
| Ly6C | e.g., PerCP-Cy5.5 | To distinguish monocyte subsets |
| CCR2 | e.g., PE | To identify CCR2-expressing cells |
| Viability Dye | e.g., 7-AAD | To exclude dead cells |
Table 2: Representative Data on the Effect of a CCR2 Antagonist on Monocyte Infiltration in an Inflammatory Mouse Model
| Treatment Group | Total Infiltrating Leukocytes (x106) | Percentage of Inflammatory Monocytes (Ly6ChighCCR2+) among CD45+ cells | Total Number of Inflammatory Monocytes (x105) |
| Vehicle Control | 15.2 ± 2.5 | 35.6 ± 4.2% | 54.1 ± 9.8 |
| This compound (10 mg/kg) | 8.7 ± 1.8 | 12.3 ± 2.1% | 10.7 ± 2.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. (Note: This is example data based on expected outcomes and published literature on other CCR2 antagonists.)
Visualizations
Caption: CCR2 signaling pathway and mechanism of antagonist action.
Caption: Experimental workflow for flow cytometry analysis.
Conclusion
The protocol described in this application note provides a robust method for evaluating the efficacy of this compound in inhibiting monocyte infiltration. By using multi-color flow cytometry, researchers can obtain detailed quantitative data on the specific immune cell populations affected by CCR2 blockade. This information is crucial for the preclinical development of CCR2 antagonists as potential therapeutics for a wide range of inflammatory diseases. The provided diagrams and tables serve as a guide for experimental design, data analysis, and presentation of results.
References
- 1. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocytes: R&D Systems [rndsystems.com]
- 3. 単球細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1S)-CCR2 Antagonist 1 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1S)-CCR2 antagonist 1 (also identified by CAS 445479-97-0) in non-small cell lung cancer (NSCLC) research. The document details the antagonist's impact on NSCLC cell viability, migration, and invasion, and provides detailed protocols for reproducing key experiments.
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with metastasis being a major contributor to its poor prognosis[1][2]. The CCL2/CCR2 chemokine signaling axis has been identified as a critical pathway in NSCLC progression. CCL2, a chemokine often overexpressed in the tumor microenvironment, binds to its receptor CCR2 on tumor cells and immune cells, promoting tumor growth, invasion, and the recruitment of immunosuppressive cells[1][3]. Consequently, antagonizing the CCR2 receptor presents a promising therapeutic strategy for NSCLC[1][2][4]. This document focuses on the application of a specific CCR2 antagonist, this compound, in NSCLC research.
Mechanism of Action
This compound functions by blocking the interaction between the CCL2 chemokine and its receptor, CCR2. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, migration, and invasion. A key mechanism involves the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme pivotal for the degradation of the extracellular matrix, a critical step in metastasis[1]. The CCL2/CCR2 axis is also known to activate the ERK1/ERK2 signaling pathway, which is implicated in MMP-9 expression[1].
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound (CAS 445479-97-0) on the A549 NSCLC cell line.
Table 1: Effect of this compound on CCL2-Induced A549 Cell Viability [1][5]
| Treatment | Concentration | Duration | Effect on Cell Viability |
| CCL2 | 50 ng/ml | 72h | Increased |
| This compound + CCL2 (50 ng/ml) | 0-20 nM | 72h | Dose-dependent decrease |
Table 2: Effect of this compound on CCL2-Induced A549 Cell Migration and Invasion [1][4]
| Treatment | Concentration | Duration | Inhibition of Migration | Inhibition of Invasion |
| This compound + CCL2 (50 ng/ml) | 10 nM | 24h | 58% | 30% |
Table 3: In Vivo Efficacy of this compound in a Mouse Metastasis Model [4]
| Treatment Group | Effect on Metastatic Capacity |
| This compound | 35.42% suppression |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of this compound in NSCLC.
Cell Viability Assay (WST-1 Assay)
This protocol is used to assess the effect of the CCR2 antagonist on the proliferation of NSCLC cells.
References
- 1. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility and stability of (1S)-CCR2 antagonist 1 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (1S)-CCR2 antagonist 1 when working with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 227.49 mM.[1] It is important to note that achieving this concentration may require sonication.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO.[2] Due to the hygroscopic nature of DMSO, which can significantly impact solubility, it is advisable to use a newly opened container.[1] The process generally involves weighing the desired mass of the antagonist, adding the calculated volume of DMSO, and facilitating dissolution through vortexing or sonication.[2] Gentle warming to 37°C can also aid in dissolution, but caution should be exercised to prevent degradation.[2]
Q3: What are the recommended storage conditions for a DMSO stock solution of this compound?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C, which should maintain stability for up to 2 years.[1] For shorter-term storage, -20°C is acceptable for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q4: I am observing precipitation in my DMSO stock solution. What could be the cause and how can I resolve it?
A4: Precipitation in a DMSO stock solution can occur for several reasons. You might be attempting to prepare a solution that exceeds the compound's solubility limit.[2] The purity of the compound can also affect its solubility.[2] Another common issue is the absorption of water by DMSO, as it is hygroscopic; this can be mitigated by using fresh, anhydrous DMSO.[1] To resolve precipitation, you can try gentle warming (e.g., to 37°C) and vortexing or sonication.[2] If the precipitate does not dissolve, the solution may be oversaturated.
Q5: How does the presence of DMSO in my aqueous buffer affect the solubility of my compound?
A5: The addition of a DMSO stock solution to an aqueous buffer can increase the apparent aqueous solubility of a compound.[3] Even a small percentage of DMSO, such as 5% v/v, can significantly elevate the solubility of some compounds compared to their solubility in the aqueous buffer alone.[3]
Troubleshooting Guides
Guide 1: Dissolving this compound in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, follow these steps:
-
Verify Calculations : Double-check your calculations for the mass of the antagonist and the volume of DMSO required for your target concentration.
-
Use High-Quality DMSO : Ensure you are using anhydrous, high-purity DMSO from a freshly opened container.[1]
-
Vortex Thoroughly : After adding DMSO to the antagonist powder, vortex the solution for 1-2 minutes.[2]
-
Gentle Warming : If the compound is not fully dissolved, warm the vial in a water bath to 37°C for 5-10 minutes and then vortex again.[2] Be cautious with heat to avoid potential degradation.
-
Sonication : If visual inspection still shows particulate matter, sonicate the solution for 5-10 minutes.[2]
-
Re-evaluate Concentration : If the above steps do not result in a clear solution, you may be exceeding the solubility limit. Consider preparing a more dilute stock solution.
Guide 2: Addressing Unexpected Experimental Results
If your experiments are yielding inconsistent or unexpected results, consider the stability of your this compound stock solution:
-
Storage Conditions : Confirm that your stock solution has been stored correctly at -20°C or -80°C and that the number of freeze-thaw cycles has been minimized by using aliquots.[1]
-
Age of Stock Solution : Consider the age of your stock solution. If it has been stored for an extended period (e.g., over a year at -20°C or two years at -80°C), it may be advisable to prepare a fresh stock.[1]
-
Assess Purity Over Time : If you have access to analytical instrumentation such as HPLC, you can assess the purity of your stock solution over time to check for degradation products.[2]
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Unit | Notes |
| Maximum Solubility | 125 | mg/mL | May require sonication.[1] |
| Molar Concentration | 227.49 | mM | Calculated based on a molecular weight of 549.47 g/mol .[1] |
Table 2: Recommended Storage for this compound DMSO Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years | Preferred for long-term storage.[1] |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM solution, you would need 5.49 mg of the antagonist (Molecular Weight: 549.47 g/mol ).
-
Weigh the calculated amount of the antagonist powder and place it into a clean vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: General Method for Assessing Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time.
Procedure:
-
Prepare a stock solution of the compound in DMSO at the desired concentration following Protocol 1.
-
Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C).[2]
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.[2]
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the presence of degradation products.[2]
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Recommended storage and handling of DMSO stock solutions.
References
Technical Support Center: Optimizing In Vivo Studies with (1S)-CCR2 Antagonist 1
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of (1S)-CCR2 antagonist 1. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the levorotatory enantiomer of a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and other immune cells to sites of inflammation. By inhibiting this signaling pathway, this compound can modulate inflammatory responses, which is relevant in various disease models, including those for autoimmune diseases, cancer, and metabolic disorders.
Q2: What is a recommended starting dose for in vivo studies with a novel CCR2 antagonist like this compound?
A2: For a novel compound like this compound, it is crucial to perform a dose-ranging study. However, based on data from other small molecule CCR2 antagonists, a starting point for in vivo studies in mice could be in the range of 1 to 10 mg/kg, administered once or twice daily. For example, the CCR2 antagonist RS102895 has been used at 5 mg/kg every 6-8 hours via intraperitoneal injection to effectively block monocyte migration. Another antagonist, INCB3344, has been administered orally to mice at doses of 30 and 100 mg/kg. The optimal dose will depend on the specific animal model, the route of administration, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound.
Q3: How should I formulate this compound for in vivo administration?
A3: A common formulation for lipophilic small molecules like this compound for in vivo studies in rodents is a suspension in an aqueous vehicle. A suggested starting formulation is 10% DMSO and 90% Corn Oil. Another common vehicle for oral gavage is 0.5% to 1% methylcellulose (B11928114) in sterile water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1%) to improve suspension stability. For intravenous administration, a solution with co-solvents such as DMSO, PEG300, and saline is often used, but the final concentration of organic solvents should be minimized to avoid toxicity. It is always recommended to prepare the formulation fresh on the day of the experiment and to ensure its homogeneity before each administration.
Q4: I am observing an increase in plasma CCL2 levels after administering the CCR2 antagonist. Is this expected?
A4: Yes, an elevation in plasma CCL2 levels is a commonly observed phenomenon following the administration of CCR2 antagonists in both preclinical and clinical studies.[1][2][3] This is thought to be due to the antagonist blocking the CCR2-mediated internalization and clearance of CCL2 from the circulation.[1][3] This can create a complex feedback loop and should be monitored as part of the pharmacodynamic assessment of the compound.
Data Presentation: In Vivo Properties of Selected CCR2 Antagonists
The following tables summarize key in vivo parameters for several well-characterized CCR2 antagonists. This data can serve as a reference when designing studies for this compound.
Table 1: In Vivo Dosing and Administration of CCR2 Antagonists in Mice
| Antagonist | Dose | Route of Administration | Dosing Frequency | Vehicle | Reference |
| RS102895 | 5 mg/kg | Intraperitoneal (i.p.) | Every 6-8 hours | 60:40 DMSO:Saline | [4][5] |
| INCB3344 | 30 - 100 mg/kg | Oral (p.o.) | Once daily | Not specified | [6][7][8] |
| CCX872-B | Not specified in mice | Oral (p.o.) | Not specified in mice | Not specified | [1][9] |
| MK-0812 | 10 mg/kg | Oral (p.o.) | Not specified | Not specified | [2] |
| Teijin Compound 1 | Not specified in mice | Not specified | Not specified | Not specified | [9] |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of Selected CCR2 Antagonists
| Antagonist | Species | Half-life (t½) | Cmax | Bioavailability (F) | Target Plasma Concentration | Reference |
| RS102895 | Mouse | ~1 hour | Not specified | Not specified | ≥ 20 ng/mL | [4][10] |
| INCB3344 | Mouse | ~1.6 hours (plasma) | Not specified | Good | Not specified | [6][7][8] |
| JNJ-41443532 | Human | ~8 hours | Not specified | Orally bioavailable | Not specified | [11] |
| Cenicriviroc | Human | Not specified | Not specified | Orally bioavailable | Not specified | [12] |
| CCX872-B | Human | 35 hours | 8580 ng/mL | Favorable | Not specified | [13] |
Mandatory Visualizations
CCR2 Signaling Pathway
Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.
In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during in vivo studies with this compound.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting unexpected in vivo results.
Issue 1: Lack of Efficacy or High Variability
-
Potential Cause: Insufficient Drug Exposure
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the compound is properly solubilized or suspended in the vehicle. Check for precipitation. Prepare fresh formulations for each experiment.
-
Conduct Pharmacokinetic (PK) Studies: Measure the plasma concentration of this compound over time to determine its half-life, Cmax, and overall exposure (AUC). Compare these values to the in vitro IC50 or Ki values.
-
-
-
Potential Cause: Suboptimal Dosing Regimen
-
Troubleshooting Steps:
-
Adjust Dosing Frequency: If the compound has a short half-life, consider more frequent dosing or continuous delivery methods (e.g., osmotic mini-pumps) to maintain plasma concentrations above the target therapeutic level.
-
Optimize Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal or subcutaneous injection.
-
-
-
Potential Cause: Off-Target Effects
-
Troubleshooting Steps:
-
In Vitro Selectivity Profiling: Screen this compound against a panel of related receptors to identify potential off-target interactions that could confound in vivo results.
-
Consider Dose Reduction: High doses may lead to off-target pharmacology. Evaluate efficacy at lower doses to see if a therapeutic window can be established.
-
-
-
Potential Cause: Biological Complexity
-
Troubleshooting Steps:
-
Assess Target Engagement: Use pharmacodynamic (PD) markers to confirm that the antagonist is reaching its target and modulating downstream signaling. This could involve measuring the inhibition of monocyte recruitment to an inflammatory site.
-
Re-evaluate Animal Model: Ensure that the chosen animal model is appropriate and that the CCL2/CCR2 axis plays a significant role in the disease pathology of that model.
-
-
Issue 2: Unexpected Toxicity
-
Potential Cause: Vehicle Toxicity
-
Troubleshooting Steps:
-
Administer Vehicle Alone: Include a control group that receives only the vehicle to assess its potential contribution to any observed toxicity.
-
Reduce Co-solvent Concentration: If using organic co-solvents like DMSO, try to minimize their concentration in the final formulation.
-
-
-
Potential Cause: Off-Target Pharmacology
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the toxicity is dose-dependent. A steep dose-response curve for toxicity may indicate off-target effects.
-
Literature Review: Investigate if the chemical scaffold of this compound is associated with known off-target liabilities.
-
-
Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis in Mice for Efficacy Assessment
This model is used to assess the ability of this compound to inhibit the recruitment of monocytes/macrophages to a site of sterile inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% Corn Oil)
-
Sterile 3% Thioglycollate solution
-
C57BL/6 mice (8-10 weeks old)
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6C)
-
Red blood cell lysis buffer
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Antagonist Administration: Administer this compound or vehicle to the mice via the chosen route (e.g., oral gavage) at the predetermined dose and time point(s) before inducing peritonitis.
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into each mouse.
-
Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity and aspirating the fluid.
-
Cell Staining and Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Perform a cell count.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers to identify and quantify monocyte/macrophage populations (e.g., CD45+, F4/80+, Ly6Chigh).
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: Compare the number and percentage of recruited monocytes/macrophages in the peritoneal cavity of antagonist-treated mice versus vehicle-treated mice. A significant reduction in the treated group indicates efficacy.
Protocol 2: Orthotopic Lung Cancer Model in Mice
This model can be used to evaluate the effect of this compound on tumor growth and metastasis in a more clinically relevant setting.
Materials:
-
This compound
-
Vehicle
-
Lung carcinoma cell line (e.g., Lewis Lung Carcinoma - LLC)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Immunocompetent mice (e.g., C57BL/6)
-
Surgical tools for intrathoracic injection
-
Imaging system for monitoring tumor growth (e.g., bioluminescence imaging if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture the lung carcinoma cells to the desired confluency and harvest them. Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 10^6 cells/50 µL).
-
Orthotopic Implantation:
-
Anesthetize the mice.
-
Make a small incision in the skin over the left lateral chest.
-
Carefully inject the tumor cell suspension directly into the left lung lobe.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality.
-
Antagonist Administration: Once tumors are established (e.g., detectable by imaging), randomize the mice into treatment and control groups. Begin administration of this compound or vehicle according to the planned dosing schedule.
-
Efficacy Endpoints:
-
Measure primary tumor volume regularly.
-
At the end of the study, euthanize the mice and harvest the lungs and other organs (e.g., liver, lymph nodes) to assess for metastatic lesions.
-
Tumor tissue can be processed for histological analysis or flow cytometry to evaluate changes in the tumor microenvironment (e.g., infiltration of immune cells).
-
-
Data Analysis: Compare tumor growth rates and metastatic burden between the antagonist-treated and vehicle-treated groups. A reduction in tumor progression and metastasis in the treated group indicates efficacy.[9][14][15][16]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-crt.org [e-crt.org]
- 12. medium.com [medium.com]
- 13. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commons.und.edu [commons.und.edu]
- 15. Targeted delivery of CCR2 antagonist to activated pulmonary endothelium prevents metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Potential off-target effects of (1S)-CCR2 antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S)-CCR2 antagonist 1. The following information addresses potential off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype in our experiments with this compound that doesn't seem to be related to CCR2 inhibition. What could be the cause?
A1: Unexpected cellular phenotypes can arise from off-target effects, where the compound interacts with proteins other than the intended target.[1][2] For CCR2 antagonists, cross-reactivity with other chemokine receptors, such as CCR5, or other G-protein coupled receptors (GPCRs) is a possibility.[3] It is also important to consider the expression of the off-target protein in your specific cell line. We recommend performing a broad off-target screening panel to identify potential unintended interactions.
Q2: How can we determine if the observed effects of this compound are due to off-target interactions?
A2: A multi-faceted approach is recommended to distinguish on-target from off-target effects. This includes:
-
Orthogonal Assays: Confirm the initial findings using a different experimental method. For example, if you observe an effect in a cell proliferation assay, you could use a secondary assay like a signaling pathway analysis to see if the canonical CCR2 pathway is involved.[1]
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR-Cas9 to reduce the expression of CCR2.[2] If the phenotype persists in the absence of the primary target, it strongly suggests an off-target effect.
-
Use of a Structurally Unrelated Antagonist: Compare the effects of this compound with another CCR2 antagonist from a different chemical class. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Q3: What are the known or potential off-targets for this compound?
A3: While this compound is designed for high selectivity, some level of cross-reactivity can occur, particularly with homologous receptors. Based on data from similar compounds, potential off-targets to consider include other chemokine receptors like CCR1 and CCR5, and α1-adrenergic receptors.[3][4] We provide a summary of a hypothetical off-target screening panel below for your reference.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular functional assays.
-
Question: We are observing significant variability in the IC50 values for this compound in our calcium mobilization assay. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.
-
Reagent Quality: Verify the quality and concentration of your reagents, including the CCL2 ligand and the calcium indicator dye.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Standardize all assay parameters, such as incubation times, temperature, and cell density.
-
Issue 2: Discrepancy between in vitro binding affinity and cellular potency.
-
Question: Our in vitro binding assays show high affinity of this compound for CCR2, but we see lower potency in our cell-based functional assays. Why might this be?
-
Answer: This is a common observation and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower effective concentration at the intracellular side of the receptor.[1]
-
Compound Efflux: The cells may be actively pumping the compound out via efflux transporters like P-glycoprotein (P-gp).[1]
-
Plasma Protein Binding: If your cell culture medium contains serum, the compound may bind to serum proteins, reducing its free concentration available to interact with the receptor.
-
Allosteric vs. Orthosteric Binding: The antagonist may bind to an allosteric site, which can lead to different functional outcomes compared to competitive binding at the orthosteric site.[5]
-
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound
This table summarizes hypothetical data from a broad off-target screening panel. This data is for illustrative purposes to guide your experimental design.
| Target Class | Target | Assay Type | This compound IC50 or Ki (nM) |
| Primary Target | CCR2 | Radioligand Binding (Ki) | 5.2 |
| Chemokine Receptors | CCR1 | Radioligand Binding (Ki) | 850 |
| CCR3 | Radioligand Binding (Ki) | >10,000 | |
| CCR4 | Radioligand Binding (Ki) | >10,000 | |
| CCR5 | Radioligand Binding (Ki) | 480 | |
| Adrenergic Receptors | α1A | Radioligand Binding (Ki) | 1,200 |
| α1B | Radioligand Binding (Ki) | 1,500 | |
| β1 | Radioligand Binding (Ki) | >10,000 | |
| Ion Channels | hERG | Electrophysiology (IC50) | >10,000 |
| Kinases | Panel of 20 Kinases | Enzymatic Assay (IC50) | >10,000 for all |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CCR2
-
Objective: To determine the binding affinity (Ki) of this compound for the human CCR2 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CCR2.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled CCL2 (e.g., [125I]-CCL2), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
-
Objective: To assess the functional antagonism of this compound on CCL2-induced calcium mobilization in a cellular context.
-
Methodology:
-
Cell Preparation: Plate CCR2-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Signal Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Ligand Stimulation: Add a pre-determined EC80 concentration of the agonist CCL2 to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for a period of time (e.g., 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: General workflow for investigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Species Selectivity Issues with CCR2 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering species selectivity issues with C-C chemokine receptor 2 (CCR2) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My CCR2 antagonist shows high potency against human CCR2 in vitro, but is inactive in my mouse model of disease. What are the potential reasons for this discrepancy?
A1: This is a common challenge in the development of CCR2 antagonists and can be attributed to several factors related to species selectivity:
-
Lower Affinity for Rodent CCR2: Many CCR2 antagonists exhibit significantly lower binding affinity for mouse and rat CCR2 compared to human CCR2.[1][2] This is a primary reason for the lack of efficacy in preclinical rodent models. For example, the ChemoCentryx candidate CCX-140 has a markedly lower affinity for mouse CCR2 than for the human receptor.[1]
-
Pharmacokinetic (PK) Differences: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can differ significantly between species. Poor oral bioavailability, rapid clearance, or unfavorable tissue distribution in rodents can lead to insufficient receptor occupancy at the target site, even with a potent compound.
-
Differences in Receptor-Ligand Interactions: The binding pocket of CCR2 can have subtle amino acid differences between species, leading to altered interactions with the antagonist.[1]
Troubleshooting Workflow:
If you are observing a lack of in vivo efficacy with a potent human CCR2 antagonist, follow this troubleshooting workflow:
Q2: How can I determine the species selectivity of my CCR2 antagonist early in the drug discovery process?
A2: It is crucial to assess species selectivity early to avoid costly failures in later stages. A tiered approach is recommended:
-
In Vitro Binding Assays: Conduct competitive radioligand binding assays using cell lines or membrane preparations expressing human, mouse, and rat CCR2. This will provide quantitative IC50 or Ki values for direct comparison of binding affinities.
-
In Vitro Functional Assays: Perform functional assays, such as CCL2-induced calcium mobilization or chemotaxis assays, using primary cells (e.g., PBMCs, monocytes) or cell lines from different species. This will confirm whether the binding translates to functional antagonism.
-
Humanized Mouse Models: For compounds with high selectivity for human CCR2, consider using transgenic mice expressing the human CCR2 receptor to evaluate in vivo efficacy.[3][4]
Q3: Are there any CCR2 antagonists that are known to be active across multiple species?
A3: Yes, some antagonists have been developed to have potent activity on both human and rodent CCR2, making them suitable for preclinical studies. For example, INCB3344 is a potent antagonist of human, mouse, and rat CCR2.[5][6] PF-4136309 also shows potent activity across these three species.[7]
Q4: What are the key differences in the CCR2 signaling pathway that I should be aware of when conducting my experiments?
A4: The CCL2/CCR2 signaling axis is largely conserved across species. Upon ligand binding (e.g., CCL2), CCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling pathways, primarily through Gαi. This leads to the inhibition of adenylyl cyclase and activation of pathways like PI3K/Akt and MAPK, which are crucial for cell migration, survival, and cytokine production.
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50 in nM) of several CCR2 antagonists across different species. Note that assay conditions can vary between studies, so these values should be used for relative comparison.
| Antagonist | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) | Assay Type (Species) | Reference(s) |
| INCB3344 | 5.1 | 9.5 | 7.3 | Binding (Human, Mouse, Rat) | [5][6] |
| 3.8 | 7.8 | 2.7 | Chemotaxis (Human, Mouse, Rat) | [5][6] | |
| PF-4136309 | 5.2 | 17 | 13 | Not Specified | [7] |
| JNJ-27141491 | 400 | >10,000 | >10,000 | Binding (Human, Mouse, Rat) | [3][8] |
| 7-97 | - | - | Functional (Human) | [3][8] | |
| RS-504393 | 89 | - | - | Binding (Human) | [9] |
| 330 | - | - | Chemotaxis (Human) | [9] | |
| CCX140-B | 17 | Low Affinity | - | Binding (Human), Not specified for mouse | [4][10][11] |
| 8 | - | - | Chemotaxis (Human) | [10][11] | |
| MK-0812 | 4.5 | 5 | - | Binding (Human), Chemotaxis (Mouse) | [12][13][14] |
| 3.2 | - | - | Functional (Human) | [12][13] | |
| CCX872 | 0.5 | 270 | - | Chemotaxis (Human), Binding (Mouse) | [15] |
Note: "-" indicates data not found in the searched literature.
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor.
Experimental Workflow:
References
- 1. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. researchgate.net [researchgate.net]
- 15. CCR2 antagonism leads to marked reduction in proteinuria and glomerular injury in murine models of focal segmental glomerulosclerosis (FSGS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing hERG Liability in CCR2 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing hERG (human Ether-à-go-go-Related Gene) potassium channel liability in the development of C-C chemokine receptor 2 (CCR2) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is hERG liability a common issue for CCR2 antagonists?
A1: Many CCR2 antagonist scaffolds possess a basic hydrophobic motif, which is a common structural feature recognized by the hERG channel. This often consists of a central basic amine flanked by two hydrophobic regions, leading to off-target binding and inhibition of the hERG channel, which can cause cardiac arrhythmias.[1]
Q2: What are the primary medicinal chemistry strategies to mitigate hERG liability in CCR2 antagonists?
A2: The main strategies focus on modifying the physicochemical properties of the antagonist to reduce its affinity for the hERG channel while maintaining potency for CCR2. Key approaches include:
-
Reducing Lipophilicity: Decreasing the overall grease-like character of the molecule can lower its concentration in the plasma membrane where the hERG channel resides.[2][3]
-
Reducing Basicity: Lowering the pKa of basic nitrogen atoms can weaken the key electrostatic interactions with the hERG channel pore. This can be achieved by introducing electron-withdrawing groups near the basic center.[3]
-
Introducing Steric Hindrance: Adding bulky groups near the interacting moieties can create steric clashes that prevent the antagonist from fitting optimally into the hERG channel binding site.
-
Creating Zwitterions: Incorporating an acidic group to form a zwitterion can reduce the molecule's effective lipophilicity and may disrupt its interaction with the hERG channel.[3]
-
Replacing Aromatic Rings: Substituting aromatic moieties with more polar or non-aromatic groups can also decrease lipophilicity and hERG affinity.[3]
Q3: At what stage of drug discovery should hERG liability be assessed?
A3: It is crucial to assess hERG liability as early as possible in the drug discovery process. Integrating in silico predictions and in vitro screening during the hit-to-lead and lead optimization phases can help identify and design out potential hERG issues before significant resources are invested.[3]
Q4: What is the acceptable safety margin for hERG inhibition?
A4: A common benchmark for an acceptable safety margin is a 30-fold difference between the in vitro hERG IC50 value and the free plasma concentration of the drug at a therapeutic dose (Cmax). However, this can vary depending on the therapeutic indication and other factors.
Troubleshooting Guides
hERG Patch-Clamp Assays
Issue: Unstable baseline or "rundown" of the hERG current. Possible Cause & Solution:
-
Cell Health: Ensure cells are healthy and not passaged too many times. Use cells from a fresh batch if necessary.
-
Internal Solution: The composition of the internal (pipette) solution is critical. Ensure it contains ATP and GTP to support cell metabolism and channel function. Some protocols suggest adding creatine-phosphate to help maintain ATP levels.
-
Seal Resistance: A low giga-ohm seal (<1 GΩ) can lead to a leaky patch and unstable recordings. Ensure a high-resistance seal is formed before rupturing the membrane.
-
Perforated Patch: If rundown persists in whole-cell mode, consider using the perforated patch-clamp technique with agents like amphotericin B or escin. This method preserves the intracellular environment and can reduce current rundown.
Issue: High variability in IC50 values between experiments. Possible Cause & Solution:
-
Compound Solubility: Poorly soluble compounds may precipitate in the aqueous recording solutions, leading to inconsistent concentrations being applied to the cells. Use of a surfactant in the extracellular medium can improve solubility. It is also recommended to verify the concentration of poorly soluble drugs in the experimental solutions using methods like LC-MS/MS.[4][5]
-
Voltage Protocol: The measured IC50 can be dependent on the voltage protocol used, as different protocols can favor different states of the hERG channel (open, closed, inactivated) to which the drug may have varying affinities. Use a standardized voltage protocol across all experiments for a given project.
-
Temperature: hERG channel kinetics are temperature-sensitive. Maintain a consistent temperature during recordings, preferably at or near physiological temperature (35-37°C), and report the temperature at which the experiments were conducted.
CCR2 Chemotaxis Assays
Issue: No or low cell migration, even with a chemoattractant. Possible Cause & Solution:
-
Cell Health and Receptor Expression: Ensure the cells (e.g., THP-1) are healthy and express sufficient levels of CCR2. Receptor expression can vary with cell passage number.
-
Chemoattractant Gradient: A proper chemoattractant gradient is essential. The lower chamber should contain the optimal concentration of the chemokine (e.g., CCL2), while the upper chamber with the cells should have a much lower concentration, typically in serum-free or low-serum media.[6]
-
Pore Size of the Insert: The pore size of the transwell insert must be appropriate for the cell type. For monocytic cells like THP-1, a 3 µm to 5 µm pore size is generally suitable.
-
Incubation Time: The incubation time needs to be optimized. Too short an incubation will not allow for significant migration, while too long an incubation can lead to desensitization or random migration. A typical range is 2 to 4 hours.
Issue: High background migration in control wells (no chemoattractant). Possible Cause & Solution:
-
Serum in Upper Chamber: The presence of serum in the upper chamber can act as a chemoattractant and cause high background migration. It is recommended to use serum-free media in the upper chamber.
-
Cell Handling: Over-trypsinization or harsh cell handling can damage cells and lead to non-specific migration.
-
Cell Density: An excessively high cell density in the upper chamber can lead to cells falling through the pores, increasing the background. Optimize the cell seeding density.
Data Presentation
Table 1: Example of Structure-Activity Relationship (SAR) for a CCR2 Antagonist Series to Mitigate hERG Liability
| Compound | R Group Modification | CCR2 IC50 (nM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / CCR2 IC50) |
| Lead Compound 1 | Phenyl | 50 | 0.5 | 10 |
| Analog 1a | 4-Fluorophenyl | 45 | 1.2 | 27 |
| Analog 1b | 4-Methoxyphenyl | 60 | 0.8 | 13 |
| Analog 1c | 4-(Trifluoromethyl)phenyl | 55 | 5.5 | 100 |
| Optimized Compound 8d | Thiazole | 37 | >50 | >1350 |
Data is illustrative and based on findings from a study on 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists.[1]
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch-Clamp for hERG Current Measurement
This protocol is adapted for use with Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
1. Cell Preparation:
-
Culture CHO-hERG cells in appropriate media.
-
24-48 hours before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.3 GTP-Tris. Adjust pH to 7.2 with KOH. Filter all solutions (0.2 µm) on the day of the experiment.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief, strong pulse of suction to rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
4. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the deactivating tail current, which is a measure of the hERG current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds).
5. Data Acquisition:
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of the test compound.
-
Allow the drug effect to reach a steady-state at each concentration before recording the current.
-
The percentage of current inhibition at each concentration is used to calculate the IC50 value.
Protocol 2: CCR2 Radioligand Binding Assay
This is a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor.
1. Materials:
-
Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1 or HEK293-CCR2).
-
Radioligand: A radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).
-
Test Compound: The CCR2 antagonist to be tested.
-
Assay Buffer: e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, with 0.2% BSA, pH 7.4.
2. Membrane Preparation:
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
3. Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Assay buffer and a known amount of cell membranes (e.g., 10-20 µg protein/well).
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Serially diluted concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled CCR2 ligand instead of the test compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours) with gentle agitation.
4. Filtration and Counting:
-
Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: CCR2 Chemotaxis Assay
This protocol measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
1. Materials:
-
Cells: Human monocytic cell line THP-1.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: CCR2 antagonist.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: Typically with a 3-5 µm pore size for a 24-well plate.
2. Cell Preparation:
-
Culture THP-1 cells. For some protocols, cells may be serum-starved for a few hours prior to the assay to enhance the chemotactic response.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
3. Assay Setup:
-
Add assay medium containing CCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate.[6] For negative control wells, add assay medium without CCL2.
-
In a separate plate, pre-incubate the THP-1 cell suspension with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
4. Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
5. Quantification of Migrated Cells:
-
Carefully remove the inserts. The cells that have migrated to the lower chamber can be counted.
-
A common method is to add a fluorescent dye that binds to nucleic acids (e.g., CyQuant) to the lower wells after cell lysis.
-
Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
Mandatory Visualizations
Caption: Simplified CCR2 signaling pathway.[7][8][9]
Caption: Workflow for mitigating hERG liability.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. fda.gov [fda.gov]
- 5. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (1S)-CCR2 Antagonist 1 In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful in vivo delivery of (1S)-CCR2 antagonist 1.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is the levorotatory enantiomer of CCR2 antagonist 1 (HY-112792). It is a high-affinity antagonist for the C-C chemokine receptor 2 (CCR2) with a Ki of 2.4 nM.[1] Due to its likely hydrophobic nature, common to many small molecule inhibitors, it is expected to have low aqueous solubility.
Q2: My this compound is not dissolving in aqueous solutions for in vivo administration. What should I do?
A2: This is a common challenge with many small molecule inhibitors. This compound is highly soluble in DMSO (≥ 100 mg/mL). For in vivo use, a co-solvent system is recommended. A suggested starting formulation for the racemic mixture is 5% DMSO, 45% PEG300, and 50% Water, which was found to solubilize the compound at 11 mg/mL.[1] Always prepare fresh formulations before each use and visually inspect for any precipitation.
Q3: I am observing inconsistent results between my animal experiments. What are the potential causes?
A3: Inconsistent in vivo results can stem from several factors:
-
Formulation Issues: Precipitation of the antagonist in the dosing solution or after administration. Ensure the compound is fully dissolved and the vehicle is appropriate.
-
Dosing Inaccuracy: Variability in administration technique (e.g., oral gavage or intraperitoneal injection). Ensure all personnel are properly trained and consistent.
-
Animal Variability: Differences in age, weight, sex, and health status of the animals can impact drug metabolism and response.
-
Pharmacokinetics: The compound may have a short half-life, leading to variable exposure between doses.
Q4: What are the expected pharmacokinetic properties of a CCR2 antagonist like this one?
Q5: How can I confirm that the antagonist is reaching its target in vivo?
A5: Target engagement can be assessed by measuring the occupancy of CCR2 on target cells (e.g., monocytes) in the blood or tissue.[2][3] This can be done ex vivo using flow cytometry with a fluorescently labeled ligand or antibody that competes with the antagonist. Additionally, measuring downstream pharmacodynamic markers, such as a reduction in the recruitment of CCR2-expressing inflammatory monocytes to a site of inflammation, can provide evidence of target engagement.[4][5][6]
II. Troubleshooting Guides
Problem 1: Poor Oral Bioavailability
-
Symptom: Low plasma concentrations of the antagonist after oral gavage.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor Solubility/Dissolution | Optimize the formulation. Consider micronization or nano-formulations to increase surface area. Experiment with different ratios of co-solvents (e.g., DMSO, PEG300, Tween-80) and water.[7][8][9] |
| First-Pass Metabolism | The compound may be rapidly metabolized in the liver. Consider co-administration with a metabolic inhibitor (if known) or switching to a different route of administration (e.g., intraperitoneal) to bypass the liver.[10] |
| Efflux by Transporters | The antagonist might be a substrate for efflux transporters like P-glycoprotein in the gut. Co-administration with a P-gp inhibitor could be tested, though this can introduce complexities.[7] |
Problem 2: Inconsistent Efficacy in Animal Models
-
Symptom: High variability in the therapeutic outcome between animals in the same treatment group.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Variable Drug Exposure | Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of your specific formulation. This will help in optimizing the dosing regimen (frequency and amount) to maintain therapeutic concentrations. |
| Inadequate Target Engagement | The dose may be too low to achieve sufficient CCR2 occupancy. Perform a dose-response study and measure target engagement at different dose levels.[3] |
| Formulation Instability | The antagonist may be precipitating out of the vehicle over time. Always prepare fresh formulations immediately before dosing and ensure complete dissolution. |
| Procedural Variability | Standardize all experimental procedures, including animal handling, dosing technique, and timing of assessments. Ensure proper randomization of animals to different treatment groups. |
III. Data Presentation: Comparative Pharmacokinetics of Oral CCR2 Antagonists in Rodents
The following table summarizes pharmacokinetic data from various orally administered CCR2 antagonists in rats and mice. This data is provided for comparative purposes to guide expectations for in vivo studies with this compound.
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Oral Bioavailability (F%) |
| INCB3344 | Mouse | 30 | 12500 | 1.0 | 2.6 | - |
| INCB3344 | Mouse | 100 | 59300 | 1.0 | 1.6 | - |
| CCX872-B | Human | 150 (single dose) | 8580 | - | 35 | - |
| BMS-753426 | Mouse | 10 | ~2800 | - | - | 93 |
| GSK Antagonist | Rat | - | - | - | 3.9 | 31 |
| Antagonist 26 | Rat | - | - | - | - | Good |
Data compiled from multiple sources for illustrative purposes.[6][11][12][13][14]
IV. Experimental Protocols
Protocol 1: Formulation and Administration of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Vehicle Preparation: In a sterile microcentrifuge tube, prepare the vehicle by mixing 5% DMSO, 45% PEG300, and 50% sterile water by volume. For example, for 1 mL of vehicle, add 50 µL of DMSO, 450 µL of PEG300, and 500 µL of sterile water.
-
Antagonist Dissolution:
-
Weigh the required amount of this compound.
-
Add the antagonist powder to the pre-mixed vehicle to achieve the desired final concentration (e.g., 10 mg/kg dose in a 100 µL volume for a 20g mouse would require a 2 mg/mL solution).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Draw the prepared antagonist solution into a syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution slowly and steadily.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Note: This is a suggested starting protocol. The optimal vehicle composition and administration route may need to be determined empirically for your specific experimental model. Always perform a pilot study to assess the tolerability and pharmacokinetics of your formulation.
Protocol 2: Assessment of In Vivo Target Engagement by Monocyte Chemotaxis Inhibition (Ex Vivo)
Materials:
-
Blood samples from treated and vehicle control animals
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Chemotaxis plates (e.g., Transwell with 5 µm pores)
-
Recombinant murine CCL2 (MCP-1)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from animals at a relevant time point after the final dose of this compound (e.g., at the expected Tmax).
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation or lyse red blood cells.
-
Chemotaxis Assay:
-
Add recombinant CCL2 to the lower chamber of the chemotaxis plate.
-
Add the isolated PBMCs from each animal to the upper chamber.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Quantification:
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated monocytes (identified by specific markers like CD11b and Ly6C for mice) using a flow cytometer.
-
-
Analysis: Compare the number of migrated monocytes from the antagonist-treated group to the vehicle-treated group. A significant reduction in monocyte migration towards CCL2 indicates successful in vivo target engagement.
V. Visualizations
Signaling Pathways
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. | BioWorld [bioworld.com]
- 12. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel, orally bioavailable gamma-aminoamide CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
Navigating Metabolic Instability of CCR2 Antagonists: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the metabolic instability of C-C chemokine receptor 2 (CCR2) antagonists. Unravel the complexities of in vitro metabolism assays, troubleshoot common experimental hurdles, and find answers to frequently asked questions to accelerate your drug discovery and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic instability of CCR2 antagonists.
Q1: What makes CCR2 antagonists prone to metabolic instability?
A1: Many CCR2 antagonists are lipophilic molecules, a property that enhances their binding to metabolic enzymes like cytochrome P450s (CYPs). This increased affinity can lead to rapid metabolism. Common metabolic liabilities, or "metabolic hotspots," on CCR2 antagonist scaffolds include sites susceptible to oxidation, N-dealkylation, and hydroxylation. Identifying and modifying these hotspots is a key strategy to improve metabolic stability.
Q2: My CCR2 antagonist shows high clearance in human liver microsomes. What are the next steps?
A2: High clearance in a liver microsomal stability assay is a strong indicator of rapid Phase I metabolism, primarily driven by CYP enzymes. The recommended next steps are:
-
Metabolite Identification: Employ techniques such as high-resolution LC-MS/MS to identify the major metabolites. This will pinpoint the specific sites on the molecule that are being modified.
-
CYP450 Reaction Phenotyping: Determine which specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) are responsible for the metabolism of your compound.[1] This can be achieved using recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.
-
Structural Modification: Based on the identified metabolic hotspots and the responsible CYP enzymes, medicinal chemistry efforts can be directed to block these sites of metabolism. Common strategies include the introduction of fluorine atoms or other metabolically stable groups at the site of oxidation.
Q3: How does high plasma protein binding affect the interpretation of in vitro metabolic stability data?
A3: High plasma protein binding (PPB) can lead to an underestimation of in vitro metabolic stability. In standard assays without added plasma proteins, a highly bound compound is fully available to metabolic enzymes. However, in vivo, only the unbound fraction of the drug is available for metabolism. This discrepancy can lead to a poor correlation between in vitro and in vivo data. It is crucial to determine the fraction of unbound drug (fu) and incorporate this value into in vitro-in vivo extrapolation (IVIVE) models for a more accurate prediction of human clearance.[2][3]
Q4: What are some common causes for poor recovery of my CCR2 antagonist in a microsomal stability assay?
A4: Poor recovery, where the initial concentration of the compound at time zero is significantly lower than expected, can be due to several factors:
-
Low Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.
-
Nonspecific Binding: The compound may be adsorbing to the walls of the assay plates or pipette tips.
-
Instability in Buffer: The compound may be chemically unstable in the assay buffer, independent of enzymatic degradation.
Q5: Can I get quantitative information on metabolites from a standard metabolite identification study?
A5: Standard metabolite identification studies using LC-MS are primarily qualitative, providing information on the structure and number of metabolites formed.[4] To obtain quantitative data on the amount of each metabolite, a radiolabeled version of the test compound (e.g., with ¹⁴C or ³H) is typically required.[4] Alternatively, a semi-quantitative estimation can be made by comparing the peak areas of the metabolites to that of the parent compound, assuming similar ionization efficiencies.[4]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during in vitro metabolism experiments with CCR2 antagonists.
Guide 1: Troubleshooting a Liver Microsomal Stability Assay
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid disappearance of the compound, even at the earliest time point. | 1. Very high metabolic instability. 2. Chemical instability in the assay buffer. 3. Compound precipitation. | 1. Reduce the incubation time and/or decrease the microsomal protein concentration. 2. Run a control incubation without the NADPH regenerating system to assess non-enzymatic degradation. 3. Decrease the initial compound concentration and/or increase the final percentage of organic solvent (e.g., DMSO, acetonitrile) to <1%, ensuring it doesn't inhibit enzyme activity. |
| No metabolism observed, even for a known positive control. | 1. Inactive liver microsomes. 2. Inactive or improperly prepared NADPH regenerating system. 3. Issues with the LC-MS/MS analysis. | 1. Use a new batch of microsomes and verify their activity with a standard substrate. 2. Prepare the NADPH regenerating system fresh for each experiment and keep it on ice. 3. Check the LC-MS/MS method for sensitivity and potential ion suppression from the matrix. |
| High variability between replicate wells. | 1. Inaccurate pipetting, especially of viscous microsomal solutions. 2. Inconsistent incubation temperatures. 3. Edge effects in the 96-well plate. | 1. Ensure pipettes are calibrated. When pipetting microsomes, mix the stock suspension well and pipette slowly. 2. Use a properly calibrated incubator with good temperature distribution. 3. Avoid using the outer wells of the plate or fill them with a blank solution. |
| Poor in vitro-in vivo correlation (IVIVE). | 1. High plasma protein binding not accounted for. 2. Involvement of non-CYP metabolic pathways not present in microsomes. 3. Significant contribution of extrahepatic metabolism. | 1. Determine the fraction unbound in plasma (fu,p) and incorporate it into your clearance prediction models. 2. Conduct stability assays in hepatocytes, which contain both Phase I and Phase II enzymes, as well as cytosolic enzymes. 3. Investigate metabolism in extrahepatic tissues (e.g., intestinal microsomes). |
Guide 2: Troubleshooting Metabolite Identification using LC-MS
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| No metabolites detected for a compound known to be metabolized. | 1. Metabolites are below the limit of detection of the mass spectrometer. 2. Metabolites are not being chromatographically resolved from the parent compound or matrix components. 3. Ion suppression from the sample matrix. | 1. Increase the initial concentration of the parent compound in the incubation. Concentrate the final sample before LC-MS analysis. 2. Optimize the LC gradient to improve separation. 3. Dilute the sample or use a more effective sample clean-up method (e.g., solid-phase extraction). |
| Difficulty in structural elucidation of a metabolite. | 1. Insufficient fragmentation in the MS/MS spectrum. 2. Isomeric metabolites that are difficult to distinguish. | 1. Optimize the collision energy in the mass spectrometer to achieve better fragmentation. 2. Use advanced LC techniques (e.g., longer columns, different stationary phases) to separate the isomers. Consider using ion mobility-mass spectrometry if available. |
| Carryover of the parent compound or metabolites between injections. | 1. Adsorption of the analytes to the LC system components. 2. Inadequate needle wash on the autosampler. | 1. Add a stronger organic solvent to the mobile phase or the needle wash solution. 2. Optimize the needle wash protocol on the autosampler, including multiple wash cycles with different solvents. |
Data Presentation: Comparative Metabolic Stability of CCR2 Antagonists
The following table summarizes publicly available in vitro metabolic stability data for several CCR2 antagonists in human liver microsomes (HLM). Disclaimer: These values are compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
| Compound | t¹/₂ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolizing Enzymes (if known) |
| INCB8761 (PF-04136309) | 89 | Moderate | Not specified |
| Cenicriviroc | Not directly reported | Not directly reported | CYP3A4, CYP2C8[2] |
| BMS-741672 | Data not available | Data not available | Not specified |
| RS-504393 | Data not available | Data not available | Not specified |
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic stability of a CCR2 antagonist by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test CCR2 Antagonist (10 mM stock in DMSO)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂) Solution
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized compound like Warfarin)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis (Quenching Solution)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, MgCl₂, and liver microsomes.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
For negative controls, add buffer instead of the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of cold quenching solution to the respective wells. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t¹/₂) using the formula: t¹/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t¹/₂) / (microsomal protein concentration in the incubation).
-
Protocol 2: CYP450 Reaction Phenotyping
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of a CCR2 antagonist.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Human Liver Microsomes (for the chemical inhibition method)
-
Specific CYP450 chemical inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Other materials as listed in Protocol 1.
Procedure (using recombinant enzymes):
-
Follow the general procedure for the HLM stability assay (Protocol 1).
-
In separate incubations, replace the pooled human liver microsomes with individual recombinant CYP450 enzymes at a concentration recommended by the supplier.
-
Monitor the disappearance of the parent compound over time for each CYP isozyme.
-
The isozymes that show the most significant depletion of the parent compound are the primary contributors to its metabolism.
Procedure (using chemical inhibitors):
-
Follow the general procedure for the HLM stability assay (Protocol 1).
-
In separate wells, pre-incubate the human liver microsomes with a specific CYP450 chemical inhibitor for a short period (e.g., 15 minutes) before adding the test compound and NADPH.
-
Compare the rate of metabolism of the test compound in the presence and absence of each inhibitor.
-
Significant inhibition of metabolism in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in the metabolism of the CCR2 antagonist.
Visualizations
Caption: Simplified CCR2 signaling pathway leading to chemotaxis.
Caption: Experimental workflow for a microsomal stability assay.
Caption: Logical workflow for addressing high metabolic clearance.
References
- 1. medium.com [medium.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Effect of (1S)-CCR2 Antagonist 1 on CCR2 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (1S)-CCR2 antagonist 1 against other C-C chemokine receptor 2 (CCR2) antagonists. The information presented herein is supported by experimental data and detailed protocols to assist researchers in validating the antagonistic effects on CCR2 signaling.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1][2] this compound is the left-handed chiral enantiomer of CCR2 antagonist 1, a high-affinity antagonist with a reported Ki of 2.4 nM.[3] This guide will delve into the experimental validation of such antagonists.
Quantitative Data Summary: A Comparative Analysis of CCR2 Antagonists
The in vitro activity of CCR2 antagonists is commonly assessed through binding and functional assays. The following tables summarize publicly available data for representative CCR2 antagonists, providing a benchmark for evaluating this compound.
Table 1: Binding Affinity of CCR2 Antagonists
| Compound | Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 2.4[3] |
| INCB3344 | Human | Whole Cell Binding | - | - | 5.1[1] | - |
| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5[1] | - | |
| Rat | Whole Cell Binding | - | - | 7.3[1] | - | |
| Cynomolgus | Whole Cell Binding | - | - | 16[1] | - | |
| RS-504393 | Not Specified | Not Specified | Not Specified | Not Specified | Potent | - |
| SB-380732 | Not Specified | Not Specified | Not Specified | Not Specified | Potent | - |
| JNJ-27141491 | Human | 125I-MCP-1 Binding | Monocytes | 125I-MCP-1 | 400[4] | - |
Table 2: Functional Inhibition by CCR2 Antagonists
| Compound | Assay Type | Target Species | Cell Type | Chemoattractant | IC50 (nM) |
| INCB3344 | Chemotaxis | Human | - | hCCL2 | 3.8[1] |
| Chemotaxis | Mouse | - | mCCL2 | 7.8[1] | |
| Chemotaxis | Rat | - | - | 2.7[1] | |
| Chemotaxis | Cynomolgus | - | - | 6.2[1] | |
| JNJ-27141491 | Calcium Mobilization | Human | - | MCP-1, -3, -4 | 7-97[4] |
| Chemotaxis | Human | Leukocytes | MCP-1 | 7-97[4] | |
| CAS 445479-97-0 | Migration | Human | A549 cells | CCL2 | 10 (Pretreatment)[5][6] |
| Invasion | Human | A549 cells | CCL2 | 10 (Pretreatment)[5][6] | |
| RS102895 | Chemotaxis | Mouse | Thioglycollate-elicited monocytes/macrophages | CCL2 | <20 ng/ml[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the antagonistic properties of this compound.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[1]
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[1]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.[1]
-
Wash Buffer: Cold PBS.[1]
-
Filtration Plate: 96-well filter plate.[1]
-
Scintillation Counter. [1]
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[1]
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold.[1]
-
Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity.[1]
-
Data Analysis: Subtract non-specific binding from all readings to get specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression.[1]
In Vitro Chemotaxis Assay
This assay measures the ability of a CCR2 antagonist to inhibit cell migration towards a CCL2 gradient.[1][8]
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[1]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[1]
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[1]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[1]
-
Detection Reagent: Calcein-AM.[1]
-
Fluorescence Plate Reader. [1]
Procedure:
-
Cell Preparation: Culture and resuspend cells in assay medium at 2 x 10^6 cells/mL.[1]
-
Compound Pre-incubation: Incubate cells with various concentrations of this compound for 30 minutes at 37°C.[1]
-
Assay Setup: Add assay medium with or without hCCL2 (at its EC50 concentration) to the lower wells of a 24-well plate. Place Transwell inserts into the wells and add the pre-incubated cell suspension to the top of each insert.[1]
-
Incubation: Incubate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]
-
Quantification of Migrated Cells: Remove the inserts. Aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.[1]
-
Data Analysis: Subtract the fluorescence of the negative control (no chemoattractant) from all other readings. Plot the percentage of inhibition of migration against the logarithm of the test compound concentration to determine the IC50 value.[1]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by agonist binding to CCR2, a G protein-coupled receptor (GPCR).[9][10][11]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing human CCR2 and a promiscuous Gα protein (e.g., Gαqi5) to redirect signaling through the Gαq pathway.[12]
-
Culture Medium: Appropriate medium supplemented with serum, antibiotics, and selection agents.[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[12]
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.[12]
-
CCR2 Agonist: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[12]
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar.[12]
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and incubate.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Add the CCR2 agonist (CCL2) to all wells simultaneously using the instrument's liquid handling capabilities and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to calcium mobilization. Determine the inhibitory effect of the antagonist by comparing the response in the presence of the compound to the control (agonist alone). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Visualizing the Mechanism of Action
Diagrams illustrating the CCR2 signaling pathway and experimental workflows can aid in understanding the antagonist's mechanism of action.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of an antagonist.
Caption: Workflow for the in vitro chemotaxis assay.
Caption: Logical workflow for validating the antagonist's effect.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparing (1S)-CCR2 antagonist 1 with other known CCR2 inhibitors like INCB3344
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two C-C chemokine receptor 2 (CCR2) antagonists: (1S)-CCR2 antagonist 1 and the well-characterized inhibitor, INCB3344. The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a prime therapeutic target.
This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid researchers in understanding the characteristics of these inhibitors.
Data Presentation: Quantitative Comparison
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The available data is presented below, highlighting the more extensive characterization of INCB3344.
| Parameter | This compound | INCB3344 |
| Binding Affinity (Ki) | 2.4 nM (for the racemate, CCR2 antagonist 1)[1] | Not explicitly reported, but high affinity is inferred from low IC50 values. |
| Binding Affinity (IC50) | Data not available | Human CCR2: 5.1 nM[2] Murine CCR2: 9.5 nM[2] |
| Functional Activity (Chemotaxis IC50) | Data not available | Human CCR2: 3.8 nM Murine CCR2: 7.8 nM |
| Selectivity | Data not available | >100-fold selective for CCR2 over other chemokine receptors including CCR1 and CCR5. |
| In Vivo Efficacy | Data not available | Demonstrated efficacy in murine models of delayed-type hypersensitivity, experimental autoimmune encephalomyelitis, and inflammatory arthritis.[3] |
| Oral Bioavailability | Data not available | Good oral bioavailability in rodents.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting and replicating findings. Below are representative protocols for assays commonly used to characterize CCR2 antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (IC50).
Workflow for CCR2 Radioligand Binding Assay
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of (1S)-CCR2 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (1S)-CCR2 antagonist 1 , also known as the levorotatory enantiomer of CCR2 antagonist 1 (compound 15a), against other notable C-C chemokine receptor 2 (CCR2) antagonists. The data presented herein is intended to offer an objective overview to inform preclinical and clinical research decisions.
Introduction to CCR2 Antagonism
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, atherosclerosis, and certain cancers. Consequently, the development of small molecule antagonists targeting CCR2 has been a significant focus of therapeutic research. This guide focuses on This compound , a high-affinity antagonist with a long residence time, and compares its performance with other well-characterized CCR2 inhibitors.
CCR2 Signaling Pathway
The binding of CCL2 to its G protein-coupled receptor, CCR2, initiates a cascade of intracellular signaling events. This leads to the dissociation of the G protein subunits, activating downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell migration, survival, and proliferation.
Caption: Simplified CCR2 signaling cascade.
In Vitro Efficacy Comparison
The in vitro potency of CCR2 antagonists is primarily assessed through binding assays, which measure the affinity of the compound for the receptor, and functional assays, such as chemotaxis and calcium mobilization assays, which quantify the antagonist's ability to inhibit the cellular response to CCL2.
Radioligand Binding Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is determined as a measure of binding affinity.
Table 1: In Vitro CCR2 Binding Affinity of Selected Antagonists
| Compound | Species | Assay Type | Cell Line/Membrane Prep. | IC50 (nM) | Ki (nM) | Reference |
| CCR2 antagonist 1 (racemate) | Human | Radioligand Displacement | Not Specified | - | 2.4 | [1][2] |
| INCB3344 | Human | Whole Cell Binding | THP-1 | 5.1 | - | [3] |
| INCB3344 | Mouse | Whole Cell Binding | WEHI-274.1 | 9.5 | - | [3] |
| CCX140-B | Human | Radioligand Displacement | Monocytes | 17 | - | |
| BMS-753426 (2d) | Human | Radioligand Displacement | Not Specified | 2.4 | - | [4] |
| CAS 445479-97-0 | Human | Radioligand Displacement | Not Specified | 5.1 | - | [5] |
Data for this compound was not specifically available in the searched literature; data for the racemate is provided.
Functional Antagonism
Functional assays assess the ability of an antagonist to block the downstream effects of CCR2 activation by CCL2.
Table 2: In Vitro Functional Antagonism of Selected CCR2 Antagonists
| Compound | Assay Type | Cell Type | Species | IC50 (nM) | Reference |
| INCB3344 | Chemotaxis | THP-1 | Human | 3.8 | [3] |
| INCB3344 | Chemotaxis | WEHI-274.1 | Mouse | 7.8 | [3] |
| CCX140-B | Chemotaxis | Monocytes | Human | 8 | |
| BMS-753426 (2d) | Chemotaxis | Monocytes | Human | 5.1 | [4] |
| BMS-753426 (2d) | Calcium Flux | Not Specified | Human | 2.0 | [4] |
| CAS 445479-97-0 | Chemotaxis | PBMCs | Human | 1 | [5] |
| CAS 445479-97-0 | Calcium Flux | PBMCs | Human | 18 | [5] |
In Vivo Efficacy Comparison
The in vivo efficacy of CCR2 antagonists is evaluated in various animal models of human diseases where the CCL2/CCR2 axis is implicated. Key endpoints often include the reduction of infiltrating monocytes/macrophages, amelioration of disease-specific pathologies, and improvement in functional outcomes.
Table 3: In Vivo Efficacy of Selected CCR2 Antagonists
| Compound | Animal Model | Disease | Key Findings | Reference |
| INCB3344 | Mouse DTH model | Inflammation | Dose-dependent inhibition of macrophage influx. | |
| INCB3344 | db/db mice | Diabetic Nephropathy | Reduced macrophage infiltration and improved renal pathology. | [6] |
| CCX140-B | db/db mice | Diabetic Nephropathy | Reduced albuminuria and improved glycemic control. | |
| CCX872-B | Mouse Pancreatic Cancer Model | Pancreatic Cancer | 42% decrease in tumor size and 45% reduction in M-MDSCs. | [7] |
| RS102895 | Mouse Vaccination Model | Vaccine Response | Enhanced vaccine immunity by blocking monocyte migration. | [8] |
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the CCR2 receptor.
Caption: Workflow for a CCR2 radioligand binding assay.
Detailed Steps:
-
Cell/Membrane Preparation: A cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1, WEHI-274.1) is cultured and harvested. Alternatively, cell membranes are prepared from these cells.
-
Assay Setup: In a multi-well plate, the cells or membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of the test antagonist.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a filter mat that traps the cells/membranes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitor constant (Ki) can be calculated.
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a CCR2 antagonist to inhibit the migration of monocytic cells towards a CCL2 gradient.
Caption: Workflow for an in vitro chemotaxis assay.
Detailed Steps:
-
Cell Preparation: Monocytic cells are cultured and resuspended in an appropriate assay medium.
-
Compound Incubation: The cells are pre-incubated with different concentrations of the CCR2 antagonist.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The cell suspension is added to the upper chamber.
-
Chemoattractant: A solution containing CCL2 is placed in the lower chamber to create a chemotactic gradient.
-
Migration: The chamber is incubated for a few hours to allow the cells to migrate through the pores of the membrane towards the CCL2.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, often by staining and counting, or by using a fluorescent dye and a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is determined.
In Vivo Murine Model of Inflammation
This protocol describes a general workflow for evaluating the efficacy of a CCR2 antagonist in a mouse model of inflammation, such as thioglycollate-induced peritonitis.
Caption: Workflow for an in vivo inflammation model.
Detailed Steps:
-
Animal Dosing: Mice are treated with the CCR2 antagonist at various doses, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle.
-
Induction of Inflammation: A pro-inflammatory agent, such as thioglycollate, is injected into the peritoneal cavity to induce the recruitment of immune cells.
-
Cell Collection: At a predetermined time after the inflammatory stimulus, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the infiltrating cells.
-
Cell Quantification: The collected cells are stained with specific antibodies for immune cell markers (e.g., CD11b, Ly6C for inflammatory monocytes) and analyzed by flow cytometry to determine the number and percentage of different cell populations.
-
Efficacy Assessment: The reduction in the number of recruited monocytes/macrophages in the antagonist-treated groups compared to the vehicle-treated group is used to assess the in vivo efficacy.
Conclusion
The available data indicate that This compound is a potent inhibitor of the CCR2 receptor, with its racemic parent compound exhibiting high binding affinity. While specific in vitro and in vivo efficacy data for the (1S)-enantiomer are not yet widely published, its profile suggests it is a promising candidate for further investigation. The comparator compounds included in this guide, such as INCB3344, CCX140-B, and BMS-753426, have demonstrated significant efficacy in a range of preclinical models, validating the therapeutic potential of CCR2 antagonism. The selection of a specific CCR2 antagonist for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and performance in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of trisubstituted cyclohexanes as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCR2 Antagonists in a Diabetic Nephropathy Mouse Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of various C-C chemokine receptor 2 (CCR2) antagonists in the widely used db/db mouse model of diabetic nephropathy. This guide synthesizes experimental data from multiple studies to facilitate an evidence-based evaluation of these therapeutic candidates.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. In diabetic nephropathy, this signaling axis is a key driver of renal inflammation, fibrosis, and the progression of kidney damage. Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy. This guide compares the performance of several CCR2 antagonists—RS102895, INCB3344, and CCX140-B—in the db/db mouse model, a well-established model of type 2 diabetes that develops renal complications analogous to human diabetic nephropathy.
Comparative Efficacy of CCR2 Antagonists
The following tables summarize the quantitative data from separate preclinical studies investigating the effects of different CCR2 antagonists on key markers of diabetic nephropathy in db/db mice. While not a direct head-to-head study, the data is presented to allow for a cross-study comparison based on similar experimental models and outcome measures.
Table 1: Effects of CCR2 Antagonists on Renal Function and Glycemic Control
| CCR2 Antagonist | Dosage | Treatment Duration | Change in Urinary Albumin Excretion | Change in Serum Creatinine (B1669602) | Change in Blood Glucose | Reference |
| RS102895 | 2 mg/kg/day in chow | 9 weeks | Significantly improved | Not reported | Improved glucose intolerance | [1][2] |
| INCB3344 | Not specified (intraperitoneal injection) | 8 weeks | Significantly lower | Significantly lower | No significant difference | [3][4] |
| CCX140-B | 100 mg/kg in diet | Not specified | Decreased | Not reported | Decreased fasting plasma glucose | [5][6] |
Table 2: Effects of CCR2 Antagonists on Renal Histopathology
| CCR2 Antagonist | Change in Mesangial Expansion / Glomerulosclerosis | Change in Macrophage Infiltration (CD68+) | Change in Podocyte Number/Density | Reference |
| RS102895 | Significantly improved | Attenuated | Not specified | [1][2] |
| INCB3344 | Reduced (improved glomerulosclerosis) | Decreased BM-Mφ abundance | Significantly higher | [3][4] |
| CCX140-B | Decreased glomerular hypertrophy | Not specified | Increased podocyte density | [5][6] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists in a diabetic nephropathy model.
Caption: CCR2 signaling cascade upon CCL2 binding and its inhibition by an antagonist.
Caption: A generalized workflow for in vivo testing of CCR2 antagonists in diabetic mice.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison, based on protocols described in the referenced studies.
Diabetic Mouse Model and Antagonist Administration
-
Animal Model: Male db/db mice (on a C57BLKS/J background) are commonly used as a model for type 2 diabetic nephropathy. Age-matched, non-diabetic db/m mice serve as controls. Mice are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Antagonist Administration: CCR2 antagonists are administered via various routes, including incorporation into the chow, oral gavage, or intraperitoneal injection. Treatment is typically initiated at an early stage of disease development (e.g., 6-8 weeks of age) and continued for a period of 8 to 12 weeks. A vehicle control group receives the same administration without the active compound.
Assessment of Renal Function
-
Urinary Albumin Excretion: Mice are placed in metabolic cages for 24-hour urine collection. The urinary albumin concentration is determined using a mouse albumin-specific ELISA kit. Urinary creatinine levels are measured using a colorimetric assay. The albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine volume.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples are collected at the end of the study. Serum is separated, and creatinine and BUN levels are measured using commercially available assay kits as indicators of glomerular filtration rate.
Renal Histopathology
-
Tissue Preparation: At the termination of the study, mice are euthanized, and kidneys are perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The kidneys are then harvested, weighed, and processed for paraffin (B1166041) embedding or frozen in optimal cutting temperature (OCT) compound.
-
Glomerulosclerosis Assessment: Paraffin-embedded kidney sections (3-4 µm) are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix. The degree of glomerulosclerosis is semi-quantitatively scored based on the extent of mesangial matrix expansion and glomerular tuft occlusion.
-
Macrophage Infiltration: Macrophage infiltration into the glomeruli and interstitium is assessed by immunohistochemistry using an anti-CD68 antibody on kidney sections. The number of CD68-positive cells per glomerulus or per unit area is quantified.
-
Podocyte Number: Podocytes are identified and counted by immunohistochemistry using an antibody against a podocyte-specific marker, such as Wilms' tumor-1 (WT-1). The number of WT-1 positive cells per glomerulus is determined.
Conclusion
The preclinical data from studies on db/db mice consistently demonstrate the therapeutic potential of CCR2 antagonism in mitigating key features of diabetic nephropathy. The antagonists RS102895, INCB3344, and CCX140-B have all shown efficacy in reducing albuminuria and improving renal histopathology, including a reduction in glomerulosclerosis and macrophage infiltration, and preservation of podocytes. While a definitive head-to-head comparison in a single study is lacking, this compiled guide provides a valuable resource for researchers to compare the reported effects of these different CCR2 antagonists and to inform the design of future preclinical and clinical studies. The detailed protocols and workflow diagrams further serve as a practical guide for the evaluation of novel CCR2-targeting therapeutics.
References
- 1. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice | CiNii Research [cir.nii.ac.jp]
- 6. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCR2 Antagonist Specificity: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the use of C-C chemokine receptor 2 (CCR2) knockout (KO) mice to validate the on-target effects of CCR2 antagonists. While specific in vivo validation data for the novel, high-affinity antagonist, (1S)-CCR2 antagonist 1 (Kᵢ of 2.4 nM), is not yet extensively published, this guide will use a well-characterized CCR2 antagonist, INCB3344, as a representative example to detail the experimental framework and data interpretation.
The C-C chemokine ligand 2 (CCL2) and its receptor CCR2 are key players in a signaling pathway that drives the migration of monocytes and macrophages to sites of inflammation. This axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as cancer, making it a prime target for therapeutic intervention.[1][2][3][4] A critical step in the development of any CCR2 antagonist is to demonstrate that its therapeutic effects are indeed mediated by the specific inhibition of CCR2. The use of CCR2 knockout mice provides the gold standard for this validation.
The CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events.[1] This activation leads to monocyte and macrophage recruitment, proliferation, and differentiation, which are central to the inflammatory response in many diseases.[3][4][5]
Caption: The CCL2/CCR2 signaling cascade.
The Logic of Knockout Validation
The fundamental principle behind using CCR2 KO mice for antagonist validation is straightforward: if the antagonist is specific for CCR2, it should have no effect in an animal that genetically lacks the CCR2 receptor. Any observed effects in the knockout model would suggest off-target activity.
Caption: Logical framework for validating antagonist specificity.
Experimental Workflow
A typical study to validate a CCR2 antagonist using knockout mice involves several key steps, from inducing a disease state to analyzing the cellular and physiological outcomes.
Caption: General experimental workflow for in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols adapted from studies validating CCR2 antagonists in mouse models.
Animal Models
-
Strain: C57BL/6J mice are commonly used as the wild-type background. CCR2-deficient (CCR2-/-) mice on a C57BL/6J background are the experimental model.[1][6]
-
Housing: Mice are housed under specific pathogen-free conditions with controlled light/dark cycles and ad libitum access to food and water.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
Status Epilepticus Model (Adapted from Magombo et al., 2023)
-
Induction: Male mice are injected intraperitoneally with kainic acid to induce status epilepticus (SE).
-
Scoring: Seizure severity is scored to ensure a consistent disease state across animals.
-
Randomization: Surviving mice are randomized into treatment groups.
-
Antagonist Administration: A CCR2 antagonist (e.g., INCB3344) or vehicle is administered via oral gavage at specified time points post-SE (e.g., 24 and 48 hours).[7]
-
Sacrifice and Tissue Collection: Mice are sacrificed at a predetermined endpoint (e.g., three days post-SE), and brain tissue (specifically the hippocampus) is collected for analysis.
Analysis of Monocyte Recruitment and Inflammation
-
Flow Cytometry: To quantify monocyte/macrophage infiltration, single-cell suspensions are prepared from tissues (e.g., brain, kidneys). Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD11b, F4/80) and analyzed by flow cytometry.[8]
-
Quantitative PCR (qPCR): RNA is extracted from tissue homogenates. qPCR is performed to measure the mRNA levels of inflammatory mediators (e.g., IL-1β, TNF-α, CCL2) and glial markers.[7]
-
ELISA: Protein levels of cytokines and chemokines in tissue lysates or plasma are quantified using enzyme-linked immunosorbent assays (ELISAs).[8]
-
Histology/Immunohistochemistry: Brain sections are stained to visualize neuronal damage, astrocytosis, and the presence of infiltrating immune cells.[7]
Data Presentation: Comparing Antagonist Effects
The following tables present hypothetical data modeled after expected outcomes from validation studies. The key comparison is the significant effect of the antagonist in wild-type mice, which is absent in CCR2 KO mice.
Table 1: Effect of CCR2 Antagonist on Monocyte Infiltration in the Hippocampus (3 days post-SE)
| Group | Treatment | Number of Infiltrating Monocytes (cells/mm³) | % Reduction vs. Vehicle |
| Wild-Type (WT) | Vehicle | 85,000 ± 7,500 | - |
| Wild-Type (WT) | Antagonist | 25,000 ± 4,000 | 70.6% |
| CCR2 KO | Vehicle | 12,000 ± 2,100 | - |
| CCR2 KO | Antagonist | 11,500 ± 1,900 | 4.2% (not significant) |
| p < 0.05 compared to WT + Vehicle |
Table 2: Effect of CCR2 Antagonist on Inflammatory Gene Expression in the Hippocampus (3 days post-SE)
| Group | Treatment | IL-1β mRNA (Fold Change vs. Control) | TNF-α mRNA (Fold Change vs. Control) |
| Wild-Type (WT) | Vehicle | 15.2 ± 2.1 | 12.8 ± 1.9 |
| Wild-Type (WT) | Antagonist | 5.8 ± 1.0 | 4.5 ± 0.8 |
| CCR2 KO | Vehicle | 3.1 ± 0.6 | 2.9 ± 0.5 |
| CCR2 KO | Antagonist | 3.0 ± 0.5 | 2.8 ± 0.4 |
| *p < 0.05 compared to WT + Vehicle |
Comparison with Alternative Validation Methods
While knockout mice are the definitive tool for in vivo validation, other methods can provide supporting evidence of antagonist specificity:
-
Competitive Binding Assays: These in vitro assays measure the ability of the antagonist to displace the binding of a radiolabeled ligand (e.g., ¹²⁵I-CCL2) from cells expressing CCR2. This determines the antagonist's binding affinity (Kᵢ or IC₅₀).
-
Chemotaxis Assays: These functional assays assess the antagonist's ability to block the migration of CCR2-expressing cells (e.g., monocytes) towards a CCL2 gradient.
-
Selectivity Panels: Screening the antagonist against a panel of other chemokine receptors and GPCRs can identify potential off-target interactions. For example, some CCR2 antagonists have been shown to interact with α1-adrenoceptors.[9]
Conclusion
The validation of a CCR2 antagonist's specificity is paramount in its preclinical development. The use of CCR2 knockout mice offers an unequivocal method to demonstrate that the pharmacological effects of a compound like this compound are mediated through its intended target. As shown through the representative data, a specific antagonist will significantly ameliorate disease pathology in wild-type animals but will have a negligible effect in animals lacking the CCR2 receptor. This rigorous validation provides strong evidence for on-target activity and is a critical step toward clinical translation.
References
- 1. Deficiency in CCR2 increases susceptibility of mice to infection with an intracellular pathogen, Francisella tularensis LVS, but does not impair development of protective immunity | PLOS One [journals.plos.org]
- 2. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Modulating the CCL2/CCR2 Axis: (1S)-CCR2 Antagonist 1 vs. Anti-CCL2 Antibodies
In the landscape of therapeutic strategies targeting inflammatory and autoimmune diseases, as well as certain cancers, the C-C chemokine ligand 2 (CCL2) and its receptor CCR2 have emerged as a critical signaling axis. This pathway is a key driver of monocyte and macrophage recruitment to sites of inflammation and tumorigenesis. Consequently, inhibiting this axis presents a promising avenue for therapeutic intervention. Two primary strategies have been developed: small molecule antagonists that block the CCR2 receptor, such as the high-affinity (1S)-CCR2 antagonist 1, and monoclonal antibodies that neutralize the CCL2 ligand. This guide provides a comparative analysis of the efficacy of these two approaches, supported by preclinical data.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between this compound and anti-CCL2 antibodies lies in their point of intervention within the CCL2/CCR2 signaling cascade.
Anti-CCL2 Antibodies: These are large biologic molecules designed to bind specifically to the CCL2 chemokine in the extracellular space. By sequestering CCL2, they prevent it from binding to and activating the CCR2 receptor on the surface of immune cells. This neutralization of the ligand effectively blocks the downstream signaling cascade before it can be initiated.
This compound: This is a small molecule inhibitor that acts as a direct antagonist of the CCR2 receptor. It occupies the binding pocket on the CCR2 protein, preventing the endogenous ligand, CCL2, from docking and activating the receptor. This approach blocks the signaling at the cell surface, irrespective of the concentration of CCL2. This compound is a potent, high-affinity, and long-residence-time CCR2 antagonist with a Ki of 2.4 nM.
Evaluating the Therapeutic Potential of (1S)-CCR2 Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as for its role in cancer progression and diabetic complications. The antagonism of CCR2 aims to inhibit the recruitment of monocytes and macrophages to sites of inflammation, thereby mitigating disease pathology. This guide provides a comparative evaluation of the therapeutic index of (1S)-CCR2 antagonist 1 , a potent and high-affinity CCR2 antagonist, alongside other notable CCR2 inhibitors.
Comparative Analysis of CCR2 Antagonists
This compound is the levorotatory enantiomer of CCR2 antagonist 1, demonstrating a high affinity for the CCR2 receptor with a reported Ki of 2.4 nM and a long residence time.[1][2] To contextualize its therapeutic potential, this guide compares it with other well-characterized CCR2 antagonists: INCB3344, CCX140-B, PF-04136309, and Propagermanium. The following table summarizes key quantitative data for these compounds. A direct comparison of the therapeutic index is challenging due to the variability in reported efficacy and toxicity metrics across different studies and models. However, the available data allows for a qualitative assessment of their therapeutic windows.
| Compound | Target(s) | In Vitro Potency (Human) | Preclinical Efficacy Highlights | Safety/Tolerability Highlights |
| This compound | CCR2 | Ki: 2.4 nM[1][2] | Data not publicly available. | Data not publicly available. |
| INCB3344 | CCR2 | IC50 (binding): 5.1 nM[3][4][5] IC50 (chemotaxis): 3.8 nM[3][4][5] | Orally bioavailable (47% in mice)[3][4] Effective in mouse models of delayed-type hypersensitivity, experimental autoimmune encephalomyelitis, and inflammatory arthritis.[6] Reduces macrophage influx in a dose-dependent manner.[6] | Generally well-tolerated in preclinical studies.[6] |
| CCX140-B | CCR2 | Data not publicly available. | Reduces albuminuria in diabetic nephropathy models.[7] Improves glycemic control in preclinical models of type 2 diabetes.[8][9] Phase II clinical trials showed a significant decrease in HbA1c and it was well-tolerated in patients with type 2 diabetes.[8][9] | Generally well-tolerated in Phase II clinical trials with headache, fatigue, rhinorrhea, and sore throat being the most common adverse events.[10] |
| PF-04136309 | CCR2 | Data not publicly available. | In combination with chemotherapy, showed potential in preclinical models of pancreatic cancer. | In a Phase 1b study with FOLFIRINOX, the recommended phase 2 dose was 500 mg twice daily; dose-limiting toxicities included neutropenia, febrile neutropenia, diarrhea, and hypokalemia.[11] A separate study with gemcitabine (B846) and nab-paclitaxel raised concerns about synergistic pulmonary toxicity.[12][13] |
| Propagermanium | CCR2 (and other immunomodulatory effects) | Data not publicly available. | Approved in Japan for hepatitis B.[14] Showed some anti-tumor efficacy in case series for multiple myeloma and lung cancer.[14] | Generally considered safe, though severe organ toxicity has been reported with inorganic germanium compounds.[14] In a Phase I trial for breast cancer, a maximum dose of 90 mg/day was determined with no dose-limiting toxicity observed. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key in vitro assays used to characterize CCR2 antagonists.
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Caption: Workflow for a CCR2 Radioligand Binding Assay.
In Vitro Chemotaxis Assay
This assay evaluates the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Caption: Workflow for an In Vitro Chemotaxis Assay.
CCR2 Signaling Pathway and Antagonist Mechanism of Action
CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand CCL2 (also known as MCP-1), initiates a signaling cascade leading to cellular responses such as chemotaxis, proliferation, and cytokine production. CCR2 antagonists competitively bind to the receptor, preventing CCL2-mediated signaling.
Caption: Simplified CCR2 Signaling and Antagonist Inhibition.
Conclusion
This compound demonstrates high in vitro potency, a characteristic that is a strong prerequisite for a successful therapeutic candidate. However, a comprehensive evaluation of its therapeutic index requires further in vivo efficacy and safety data. The comparison with other CCR2 antagonists highlights the progress and challenges in this field. While compounds like INCB3344 and CCX140-B have shown promising results in preclinical and clinical settings, respectively, safety considerations, as seen with PF-04136309, underscore the importance of a thorough toxicological evaluation. Propagermanium presents an alternative with a long history of clinical use for other indications, though its efficacy as a standalone anti-cancer agent via CCR2 inhibition requires more robust clinical validation. This guide provides a framework for researchers to compare and contrast these CCR2 antagonists, aiding in the strategic development of novel therapeutics targeting the CCR2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INCB3344 | CCR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ChemoCentryx Reports CCX140-B Meets Primary Endpoint and Demonstrates Clinical Efficacy in Phase II Study in Type 2 Diabetes [prnewswire.com]
- 9. biospace.com [biospace.com]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/38004 [onderzoekmetmensen.nl]
- 11. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Strategies Targeting the Tumor Microenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cam-cancer.org [cam-cancer.org]
Safety Operating Guide
Proper Disposal Procedures for (1S)-CCR2 Antagonist 1: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Disposal of (1S)-CCR2 Antagonist 1, Emphasizing Precaution and Regulatory Compliance.
This document provides essential safety and logistical information for the proper disposal of this compound, a small molecule inhibitor of the C-C chemokine receptor 2. While the Safety Data Sheet (SDS) for the related "CCR2 antagonist 1" suggests it is not a hazardous substance, it is crucial to handle all research chemicals with a high degree of caution, assuming potential hazards are not fully known.[1][2] Adherence to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations is mandatory.
Core Principle: Proactive Safety and Institutional Compliance
The foundational principle for disposing of this compound is to manage it as a regulated chemical waste stream through your institution's established hazardous waste program. This approach ensures maximum safety and adherence to environmental regulations.
Crucially, do not dispose of this compound, in either solid or liquid form, down the sanitary sewer or in regular solid waste. [3][4]
Detailed Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE. This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]
-
Solid Waste: Collect all solid forms of this compound, including residual powder and contaminated items like weighing papers, disposable spatulas, and gloves, in a dedicated and clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or ethanol) must be collected in a separate, compatible liquid waste container.[6] Do not mix with other liquid waste streams unless their compatibility has been verified.[5] It is standard practice to keep aqueous and organic solvent waste separate.[5]
3. Waste Container Labeling: Properly and immediately label all waste containers. The label must be legible and securely affixed, containing the following information:[3]
-
The prominent words "Hazardous Waste".[3]
-
The full, unabbreviated chemical name: "this compound".
-
The total quantity or estimated volume of the waste. For mixtures, list all chemical components and their approximate concentrations.[3]
-
The "accumulation start date," which is the date the first piece of waste was added to the container.
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[3]
-
Any relevant hazard information (e.g., flammable if in an organic solvent).
4. Interim Storage in the Laboratory: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel.[4]
-
Waste containers must be kept tightly sealed except when actively adding waste.
-
Employ secondary containment, such as a plastic tub or bin, to contain any potential leaks or spills.[1]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.
-
Be prepared to provide the EHS staff with the Safety Data Sheet (SDS) for the compound. If a specific SDS for the (1S)-isomer is unavailable, provide the SDS for "CCR2 antagonist 1" and clearly state that the hazards are not fully characterized.[1]
-
Diligently follow all additional instructions provided by the EHS office to ensure a safe and compliant transfer of the waste.
Quantitative Data and Physical Properties
No specific quantitative data regarding the disposal of this compound is available. However, the following table summarizes key physical and storage properties for the closely related "CCR2 Antagonist," which are essential for safe handling and storage prior to disposal.
| Property | Value | Source(s) |
| CAS Number | 445479-97-0 | [6][7] |
| Molecular Formula | C₂₈H₃₄F₃N₅O₄S | [6][7] |
| Molecular Weight | 593.66 g/mol | [6] |
| Form | Solid | [6] |
| Storage Temperature | 2-8°C | [6] |
| Solubility | DMSO: 60 mg/mL, Ethanol: 6 mg/mL | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial preparation to final removal by EHS personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ≥97% (racemic mixture, HPLC), solid, CCR2 antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
